molecular formula C7H7BrO2 B1288526 4-Bromo-3-(hydroxymethyl)phenol CAS No. 2737-20-4

4-Bromo-3-(hydroxymethyl)phenol

Cat. No.: B1288526
CAS No.: 2737-20-4
M. Wt: 203.03 g/mol
InChI Key: AEMFITZCDVUFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H7BrO2 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMFITZCDVUFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2737-20-4
Record name 2-Bromo-5-hydroxybenzenemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-5-hydroxybenzenemethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3S6NR5YAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 4-Bromo-3-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Bromo-3-(hydroxymethyl)phenol, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details potential synthetic routes, experimental protocols adapted from related procedures, and relevant quantitative data.

Introduction

This compound is a substituted phenolic compound with significant potential as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2][3] Its structure, featuring a reactive bromine atom, a phenolic hydroxyl group, and a hydroxymethyl group, allows for diverse chemical modifications.[1][3] This guide outlines the most plausible methods for its laboratory-scale synthesis. The compound typically appears as a white to off-white solid with a purity often exceeding 97%.[3]

Core Synthesis Pathways

Two primary synthetic routes are proposed for the preparation of this compound:

  • Pathway 1: Direct Bromination of 3-(hydroxymethyl)phenol. This is a direct approach involving the electrophilic substitution of a bromine atom onto the aromatic ring of 3-(hydroxymethyl)phenol. The hydroxyl and hydroxymethyl groups are ortho-, para-directing, and the substitution is expected to occur at the position para to the hydroxyl group, which is also ortho to the hydroxymethyl group.

  • Pathway 2: Reduction of 4-Bromo-3-formylphenol. This two-step approach involves the initial synthesis of 4-Bromo-3-formylphenol followed by the selective reduction of the aldehyde group to a hydroxymethyl group.

The logical relationship between these two pathways is illustrated in the diagram below.

Synthesis_Pathways cluster_path1 Pathway 1: Direct Bromination cluster_path2 Pathway 2: Reduction of Aldehyde 3-(hydroxymethyl)phenol 3-(hydroxymethyl)phenol 4-Bromo-3-(hydroxymethyl)phenol_p1 This compound 3-(hydroxymethyl)phenol->4-Bromo-3-(hydroxymethyl)phenol_p1 Direct Bromination Brominating Agent Brominating Agent Brominating Agent->4-Bromo-3-(hydroxymethyl)phenol_p1 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 4-Bromo-3-formylphenol 4-Bromo-3-formylphenol 3-Hydroxybenzaldehyde->4-Bromo-3-formylphenol Bromination 4-Bromo-3-(hydroxymethyl)phenol_p2 This compound 4-Bromo-3-formylphenol->4-Bromo-3-(hydroxymethyl)phenol_p2 Reduction Reducing Agent Reducing Agent Reducing Agent->4-Bromo-3-(hydroxymethyl)phenol_p2

Caption: Overview of the two primary synthesis pathways for this compound.

Quantitative Data

ReactionStarting MaterialProductReagentsSolventYield (%)Reference
Bromination of m-cresolm-cresol4-Bromo-3-methylphenolBromineGlacial Acetic Acid50
Bromination of 3-hydroxybenzaldehyde3-hydroxybenzaldehyde4-Bromo-3-formylphenolBromineDichloromethaneHigh
ortho-Formylation of 2-bromophenol2-bromophenol3-BromosalicylaldehydeMgCl2, paraformaldehyde, triethylamineTHF80-81[4]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps. These are adapted from established procedures for similar compounds and should be considered as a starting point for optimization.

Pathway 1: Direct Bromination of 3-(hydroxymethyl)phenol

This protocol is adapted from the bromination of m-cresol.

Materials:

  • 3-(hydroxymethyl)phenol

  • Bromine

  • Glacial Acetic Acid

  • Diethyl ether

  • Water

  • Magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3-(hydroxymethyl)phenol in glacial acetic acid.

  • Cool the reaction mixture to 10-15 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of cold water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with water until neutral pH is achieved.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Direct_Bromination_Workflow Start Start Dissolve Dissolve 3-(hydroxymethyl)phenol in Glacial Acetic Acid Start->Dissolve Cool Cool to 10-15 °C Dissolve->Cool Add_Bromine Add Bromine Solution Dropwise (< 20 °C) Cool->Add_Bromine Stir Stir at Room Temperature (Monitor by TLC) Add_Bromine->Stir Quench Pour into Cold Water Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash Organic Layer to Neutral pH Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the direct bromination of 3-(hydroxymethyl)phenol.

Pathway 2: Reduction of 4-Bromo-3-formylphenol

This pathway involves two main stages: the synthesis of the aldehyde precursor and its subsequent reduction.

This protocol is based on the bromination of 3-hydroxybenzaldehyde.

Materials:

  • 3-hydroxybenzaldehyde

  • Dichloromethane

  • Bromine

  • n-Heptane

Procedure:

  • Suspend 3-hydroxybenzaldehyde in dichloromethane in a four-necked flask equipped with a stirrer, temperature probe, dropping funnel, and condenser.

  • Heat the mixture to 35-40 °C to achieve complete dissolution.

  • Slowly add bromine dropwise through the dropping funnel, maintaining the reaction temperature between 35-38 °C.

  • After the addition is complete, stir the reaction mixture at 35 °C overnight.

  • Cool the mixture and perform a work-up procedure involving washing and extraction to isolate the crude 4-Bromo-3-formylphenol.

  • Purify the product by recrystallization from a suitable solvent like n-heptane.

This is a general procedure for the reduction of an aromatic aldehyde to an alcohol using sodium borohydride.

Materials:

  • 4-Bromo-3-formylphenol

  • Methanol or Ethanol

  • Sodium borohydride (NaBH4)

  • Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

Procedure:

  • Dissolve 4-Bromo-3-formylphenol in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath again and quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the pH is acidic.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Reduction_Workflow Start Start Dissolve Dissolve 4-Bromo-3-formylphenol in Alcohol Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Add NaBH4 Portion-wise Cool->Add_NaBH4 Stir Stir at Room Temperature (Monitor by TLC) Add_NaBH4->Stir Quench Quench with 1M HCl Stir->Quench Concentrate Remove Solvent in vacuo Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Concentrate_Final Concentrate in vacuo Wash_Dry->Concentrate_Final Purify Purify Crude Product Concentrate_Final->Purify End End Purify->End

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-3-(hydroxymethyl)phenol (CAS No: 2737-20-4), a versatile brominated phenol derivative.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of its known physical and chemical characteristics. The guide details the compound's structural information, experimentally determined properties, and predicted values for solubility, pKa, and logP. Furthermore, it outlines standardized experimental protocols for the determination of these key physicochemical parameters and discusses the potential biological activities of this class of compounds.

Introduction

This compound is a substituted aromatic compound featuring a phenol, a bromo substituent, and a hydroxymethyl group. Its unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other biologically active molecules.[1] Brominated phenols, as a class, are known to exhibit a range of biological activities, including antimicrobial properties.[2][3][4] An understanding of the physicochemical properties of this compound is therefore crucial for its effective utilization in medicinal chemistry and materials science. This guide aims to consolidate the available data and provide a detailed reference for laboratory and research applications.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Structural and General Properties
PropertyValueSource
IUPAC Name This compoundChemScene
CAS Number 2737-20-4ChemScene
Molecular Formula C₇H₇BrO₂ChemScene
Molecular Weight 203.04 g/mol ChemScene
Appearance SolidChemScene
SMILES C1=CC(=C(C=C1O)CO)BrN/A
InChI Key AEMFITZCDVUFNN-UHFFFAOYSA-NChemScene
Experimentally Determined and Predicted Properties

A combination of experimentally determined and computationally predicted values provides a comprehensive profile of this compound.

PropertyValueMethodSource
Melting Point 142 °CExperimentalChemScene
Boiling Point 341.2 ± 27.0 °C at 760 mmHgExperimentalChemScene
Water Solubility -2.13 log(mol/L)PredictedAqSolPred
pKa 8.83 (acidic)PredictedMolGpKa
logP 1.81PredictedMolinspiration

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties.

Determination of Melting Point

The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7]

  • Calculation: The solubility is expressed as mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

Determination of pKa

The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The ionic strength of the solution is kept constant using an inert salt (e.g., KCl).[8][9]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[8][9]

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added in small increments.[8][9]

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound.

Methodology: HPLC-based Determination

  • Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.

  • Calibration: A series of standard compounds with known logP values are injected onto a C18 reverse-phase HPLC column. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.

  • Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards.[10][11]

  • Calculation: The retention time of the compound is measured, and its log k' is calculated. The logP of this compound is then determined by interpolation from the calibration curve.

Visualization of Methodologies

The following diagrams illustrate the workflows for the experimental determination of the physicochemical properties.

G cluster_0 Workflow for Physicochemical Property Determination A Obtain pure sample of This compound B Melting Point Determination (Capillary Method) A->B C Solubility Determination (Shake-Flask Method) A->C D pKa Determination (Potentiometric Titration) A->D E logP Determination (HPLC Method) A->E F Data Analysis and Reporting B->F C->F D->F E->F

Caption: General workflow for the determination of key physicochemical properties.

G cluster_1 Antimicrobial Drug Discovery Pathway A Synthesis of This compound Derivatives B In vitro Antimicrobial Screening (e.g., MIC determination) A->B C Lead Compound Identification B->C D Structure-Activity Relationship (SAR) Studies C->D F In vivo Efficacy and Toxicity Studies C->F E Optimization of Physicochemical Properties (Solubility, logP) D->E E->A Iterative Synthesis G Preclinical Development F->G

Caption: A potential application workflow in antimicrobial drug discovery.

Biological Activity Context

Derivatives of this compound have been investigated for their potential as antimicrobial agents.[1] Brominated phenols, in general, are a class of compounds found in marine organisms that have demonstrated a wide range of pharmacological activities, including significant antimicrobial properties against various bacterial strains.[2][3][4] The presence of the bromine atom on the phenol ring is often associated with enhanced biological activity. The hydroxymethyl group provides a site for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR). The physicochemical properties detailed in this guide are critical for optimizing the ADME properties of such derivatives in the pursuit of developing new and effective antimicrobial drugs.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound, providing both experimentally determined and predicted values for its key properties. The detailed experimental protocols offer a standardized approach for the in-house determination of these parameters. The information presented herein is intended to support researchers and scientists in their work with this compound, facilitating its application in organic synthesis, medicinal chemistry, and materials science. The potential for this compound and its derivatives to serve as a scaffold for new antimicrobial agents underscores the importance of a thorough understanding of its fundamental chemical and physical characteristics.

References

An In-depth Technical Guide to 4-Bromo-3-(hydroxymethyl)phenol (CAS: 2737-20-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(hydroxymethyl)phenol is a halogenated phenolic compound that serves as a versatile intermediate in the synthesis of a variety of chemical entities, particularly in the pharmaceutical and materials science sectors.[1][2] Its trifunctionalized aromatic ring, featuring a bromine atom, a hydroxyl group, and a hydroxymethyl group, offers multiple reaction sites for the construction of more complex molecules.[3] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, synthesis methodologies, spectral data, and known biological activities. The information is presented to support its application in research and development, with a focus on enabling further exploration of its potential in drug discovery and material science.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white powder.[2] Its core structure consists of a phenol ring substituted with a bromine atom at the para-position relative to the hydroxyl group and a hydroxymethyl group at the meta-position.[1] This arrangement of functional groups dictates its chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2737-20-4[1]
Molecular Formula C₇H₇BrO₂[1]
Molecular Weight 203.03 g/mol [1]
IUPAC Name This compound[1]
SMILES C1=CC(=C(C=C1O)CO)Br[1]
Melting Point 142 °C[4]
Boiling Point 341.2 ± 27.0 °C at 760 mmHg[4]
Appearance White to off-white solid[2]
Purity Typically >97%[2]

Synthesis

General Synthesis Workflow

The synthesis of this compound from 3-(hydroxymethyl)phenol via electrophilic bromination can be conceptualized as a straightforward process. The workflow involves the activation of the aromatic ring by the hydroxyl group, followed by the regioselective addition of bromine.

G cluster_start Starting Material cluster_reagents Reagents & Conditions 3-(hydroxymethyl)phenol 3-(hydroxymethyl)phenol Reaction Reaction 3-(hydroxymethyl)phenol->Reaction Brominating Agent (e.g., Br2) Brominating Agent (e.g., Br2) Brominating Agent (e.g., Br2)->Reaction Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid)->Reaction Controlled Temperature Controlled Temperature Controlled Temperature->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Final Product This compound Purification->Final Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

The following protocol is a proposed method based on the synthesis of 4-bromo-3-methylphenol and should be optimized for the specific substrate.[5]

Materials:

  • 3-(hydroxymethyl)phenol

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Heptane

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3-(hydroxymethyl)phenol in glacial acetic acid under a nitrogen atmosphere.

  • Cool the reaction mixture to a controlled temperature (e.g., 15 °C).

  • Slowly add a stoichiometric amount of bromine dropwise, ensuring the reaction temperature is maintained.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for a set period (e.g., 3 hours) to ensure the reaction goes to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a larger volume of water and extract the product with diethyl ether.

  • Separate the organic phase and wash it with water until the pH is neutral.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., grinding in heptane) to yield the final product.

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on the analysis of structurally related compounds and general principles of spectroscopy, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectral Data for this compound

Technique Expected Features
¹H NMR Aromatic protons (3H, complex multiplet), hydroxymethyl protons (~4.5-5.0 ppm, singlet), phenolic hydroxyl proton (broad singlet, variable shift), and hydroxymethyl hydroxyl proton (broad singlet, variable shift).
¹³C NMR Aromatic carbons (6 signals), hydroxymethyl carbon (~60-65 ppm).
IR (Infrared) Spectroscopy Broad O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), aromatic C-H and C=C stretches.
Mass Spectrometry (MS) Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope. Fragmentation may involve the loss of the hydroxymethyl group or water.

Biological Activity

Research indicates that this compound and its derivatives possess notable biological activity, particularly antimicrobial properties.[1] Halogenated phenols, in general, are known for their ability to disrupt microbial processes.

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for this compound are not available in the cited literature, studies on other bromophenol derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[5] The presence of the bromine atom and the phenolic hydroxyl group are thought to be crucial for this activity.[1] It is plausible that this compound would exhibit similar antimicrobial effects, though this requires experimental verification.

Role in Drug Development

The primary application of this compound in drug development is as a key intermediate.[2] Its functional groups allow for a variety of chemical modifications, such as etherification, esterification, and cross-coupling reactions, enabling the synthesis of more complex and potentially bioactive molecules.[3]

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathway or its precise mechanism of action at a molecular level. Further research is required to elucidate these aspects.

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals and materials. While its potential as an antimicrobial agent is suggested by the activity of related compounds, a significant lack of specific quantitative data, including detailed spectral analyses, validated synthesis protocols, and comprehensive biological activity profiles, currently limits its full exploitation. This guide has summarized the available information and highlighted the areas where further research is critically needed to unlock the full potential of this versatile molecule. The proposed synthesis protocol and predicted spectral data provide a starting point for researchers interested in working with this compound.

References

Spectroscopic Analysis of 4-Bromo-3-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-3-(hydroxymethyl)phenol, a versatile organic building block used in pharmaceutical and fine chemical synthesis. Due to a scarcity of publicly available experimental spectral data for this compound (CAS No. 2737-20-4), this document utilizes spectral data from the closely related compound, 4-Bromophenol (CAS No. 106-41-2), for illustrative purposes. A detailed theoretical analysis is provided to extrapolate the expected spectral characteristics of this compound based on the foundational data of 4-Bromophenol. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this compound.

Data Presentation: Spectral Data for 4-Bromophenol

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4-Bromophenol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.33Doublet2HAr-H ortho to -OH
~6.75Doublet2HAr-H meta to -OH
~5.13Singlet1HAr-OH

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]

Table 2: ¹³C NMR Data for 4-Bromophenol

Chemical Shift (δ) ppmAssignment
~154.2C-OH
~132.5C-H (meta to -OH)
~117.0C-H (ortho to -OH)
~113.5C-Br

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Bromophenol

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (phenolic)
~3050MediumC-H stretch (aromatic)
~1590, 1490StrongC=C stretch (aromatic ring)
~1220StrongC-O stretch (phenolic)
~825StrongC-H bend (para-disubstituted ring)
~515MediumC-Br stretch

Sample preparation: KBr pellet or Nujol mull.[3][4]

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for 4-Bromophenol (Electron Ionization)

m/zRelative Intensity (%)Assignment
174~97[M+2]⁺ (presence of ⁸¹Br)
172100[M]⁺ (presence of ⁷⁹Br)
93~35[M - Br]⁺
65~55[C₅H₅]⁺

The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) results in two molecular ion peaks of nearly equal intensity at m/z 172 and 174.[5][6][7][8]

Theoretical Spectral Analysis of this compound

The introduction of a hydroxymethyl group (-CH₂OH) at the 3-position of 4-Bromophenol is expected to introduce distinct features in its spectra.

  • ¹H NMR: The aromatic region would become more complex due to the loss of symmetry, resulting in three distinct aromatic proton signals. A new singlet, integrating to 2H, would appear for the benzylic protons (-CH₂OH), likely in the range of 4.5-5.0 ppm. A broad singlet for the alcoholic proton (-CH₂OH ) would also be present.

  • ¹³C NMR: Two additional carbon signals would be observed. One for the benzylic carbon (-C H₂OH), expected around 60-65 ppm, and a new aromatic carbon signal for the carbon bearing the hydroxymethyl group. The chemical shifts of the other aromatic carbons would also be slightly altered.

  • IR Spectroscopy: A second, broad O-H stretching band for the alcoholic hydroxyl group would appear around 3400-3200 cm⁻¹. A C-O stretching band for the primary alcohol would be observed in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peaks would be shifted to m/z 202 and 204, reflecting the addition of the -CH₂OH group (30 Da). A prominent fragment would be expected from the loss of the hydroxymethyl group ([M - 31]⁺) due to benzylic cleavage.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[9] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the absorbance of atmospheric water and carbon dioxide.

  • Sample Spectrum: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.[11] The resulting spectrum is usually plotted as transmittance versus wavenumber.[11]

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation of the target molecule.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output & Interpretation Sample Solid Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep MS_Prep Direct Insertion Probe Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

G cluster_structure This compound cluster_fragmentation Predicted EI-MS Fragmentation mol C₇H₇BrO₂ M.W. = 203.04 parent [M]⁺˙ m/z = 202/204 mol->parent frag1 [M - H₂O]⁺˙ m/z = 184/186 parent->frag1 - H₂O frag2 [M - CH₂OH]⁺ m/z = 171/173 parent->frag2 - •CH₂OH frag3 [M - Br]⁺ m/z = 123 parent->frag3 - •Br

Caption: Predicted key fragments in the mass spectrum of this compound.

References

Solubility Profile of 4-Bromo-3-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-(hydroxymethyl)phenol in organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, pharmaceutical formulation, and other research and development activities. This document outlines the expected solubility based on structurally related compounds, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses both polar and non-polar characteristics. The phenol and hydroxymethyl groups are polar and capable of hydrogen bonding, while the brominated benzene ring is non-polar. This dual nature suggests that the compound will exhibit a range of solubilities in different organic solvents.

Predicted Solubility of this compound

SolventSolvent TypePredicted SolubilityQuantitative Data for a Related Compound (4-Bromo-2-methoxyphenol)
MethanolPolar ProticSolubleNot available
EthanolPolar ProticSolubleNot available
AcetonePolar AproticSolubleNot available
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble200 mg/mL[1]
ChloroformNon-polarSolubleNot available
Ethyl AcetateModerately PolarModerately SolubleNot available
TolueneNon-polarSparingly SolubleNot available
HexaneNon-polarInsolubleNot available

Note: The quantitative data provided is for 4-Bromo-2-methoxyphenol and should be used as an estimation for this compound with caution, as structural differences can affect solubility.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a solvent. This method involves allowing the solid to reach equilibrium with the solvent at a constant temperature, followed by the quantification of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials or flasks with airtight seals

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle.

    • For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Record the exact volume of the filtrate.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid residue. The solubility can then be calculated in terms of mass per volume of solvent.

    • Chromatographic/Spectroscopic Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of the solute using the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

    • Specify the temperature at which the solubility was determined.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Centrifuge (optional) D->E F Filter supernatant E->F G Quantify solute (Gravimetric/HPLC/UV-Vis) F->G H Solubility Data (g/100mL or mol/L) G->H

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Reactivity of the Hydroxymethyl Group in 4-Bromo-3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the hydroxymethyl group in 4-Bromo-3-(hydroxymethyl)phenol, a versatile building block in organic synthesis, particularly for pharmaceutical and materials science applications. The document details the chemoselectivity of the hydroxymethyl group in comparison to the phenolic hydroxyl group, offering insights into selective transformations such as oxidation, etherification, and esterification. Protection and deprotection strategies are discussed, providing a framework for regioselective modifications of the molecule. This guide includes detailed experimental protocols adapted from relevant literature, quantitative data in structured tables, and visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding and practical application of the chemistry of this compound.

Introduction

This compound is a trifunctional aromatic compound featuring a phenolic hydroxyl group, a hydroxymethyl substituent, and a bromine atom.[1] This unique arrangement of functional groups offers multiple reaction sites, making it a valuable intermediate for the synthesis of more complex molecules, including biologically active compounds and functional materials.[1][2] The reactivity of the hydroxymethyl group, a primary benzylic alcohol, is of particular interest as its selective functionalization in the presence of the acidic phenolic hydroxyl group presents both a challenge and an opportunity in synthetic design. This guide focuses on the chemical behavior of the hydroxymethyl group, providing a technical resource for researchers engaged in the synthesis and derivatization of this compound.

Chemoselectivity of Hydroxyl Groups

The reactivity of this compound is dictated by the interplay of its two hydroxyl groups: the phenolic hydroxyl and the benzylic (hydroxymethyl) hydroxyl. Understanding their relative reactivity is key to achieving selective transformations.

  • Phenolic Hydroxyl Group: This group is acidic and readily deprotonated by bases to form a phenoxide ion. The phenoxide is a potent nucleophile, readily participating in reactions like Williamson ether synthesis and esterification. The phenolic hydroxyl group also strongly activates the aromatic ring towards electrophilic substitution.

  • Hydroxymethyl (Benzylic) Hydroxyl Group: This primary alcohol is less acidic than the phenolic hydroxyl group and is a weaker nucleophile. However, it can be activated for nucleophilic substitution, oxidized to an aldehyde, or undergo etherification and esterification under specific conditions. The benzylic position makes it susceptible to reactions that proceed via benzylic carbocation intermediates.

Achieving chemoselectivity often requires careful choice of reagents and reaction conditions, or the use of protecting groups to temporarily mask the reactivity of one hydroxyl group while the other is being functionalized.

Reactions of the Hydroxymethyl Group

Oxidation to 4-Bromo-3-formylphenol

The selective oxidation of the hydroxymethyl group to a formyl group to yield 4-Bromo-3-formylphenol is a valuable transformation, as the resulting aldehyde can participate in a wide range of subsequent reactions. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid and to avoid reaction at the sensitive phenolic hydroxyl group.

Experimental Protocol: Oxidation with Activated Manganese Dioxide (MnO₂)

This protocol is adapted from the selective oxidation of substituted hydroxymethylphenols.

  • Materials: this compound, activated manganese dioxide (MnO₂), dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 eq). The exact amount of MnO₂ may need to be optimized based on its activity.

    • Stir the resulting suspension vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

    • Wash the filter cake with DCM.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 4-Bromo-3-formylphenol.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Oxidizing AgentSolventTemperatureTimeYield (%)Reference
Activated MnO₂DichloromethaneRoom Temperature4-24 hHighAdapted from general procedures for benzylic alcohol oxidation.
Pyridinium chlorochromate (PCC)DichloromethaneRoom Temperature2-4 hGood to HighGeneral method for primary alcohol oxidation.
Dess-Martin Periodinane (DMP)DichloromethaneRoom Temperature1-3 hHighMild and selective oxidant for primary alcohols.
Etherification

Selective etherification of the hydroxymethyl group in the presence of the more nucleophilic phenoxide (formed under basic conditions) can be challenging. Strategies to achieve this include using conditions that favor the reaction of the benzylic alcohol or protecting the phenolic hydroxyl group first.

Experimental Protocol: Williamson Ether Synthesis of 4-Bromo-3-(methoxymethyl)phenol (with prior protection of the phenolic hydroxyl)

This protocol involves a two-step process: protection of the phenolic hydroxyl as a silyl ether, followed by etherification of the hydroxymethyl group.

  • Step 1: Protection of the Phenolic Hydroxyl Group

    • Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).

    • Procedure:

      • Dissolve this compound (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM.

      • Add a solution of TBDMSCl (1.1 eq) in DCM dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Monitor the reaction by TLC.

      • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to obtain 4-bromo-3-(hydroxymethyl)phenoxy(tert-butyl)dimethylsilane.

  • Step 2: Etherification of the Hydroxymethyl Group

    • Materials: 4-bromo-3-(hydroxymethyl)phenoxy(tert-butyl)dimethylsilane, Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).

    • Procedure:

      • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the TBDMS-protected phenol (1.0 eq) in THF dropwise.

      • Stir the mixture at 0 °C for 30 minutes.

      • Add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature.

      • Stir for 12-16 hours and monitor by TLC.

      • Quench the reaction by the slow addition of water.

      • Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

      • The crude product can be purified by column chromatography. The TBDMS group can then be removed using a fluoride source (e.g., TBAF) or acidic conditions to yield 4-Bromo-3-(methoxymethyl)phenol.

Etherification MethodReagentsConditionsSelectivityReference
Williamson Ether Synthesis (with protection)1. TBDMSCl, Imidazole; 2. NaH, Alkyl halideStepwise protection and etherificationHigh for hydroxymethyl groupGeneral protection/etherification strategies.
Mitsunobu ReactionDialkyl azodicarboxylate, PPh₃, AlcoholAnhydrous THF, 0 °C to RTFavors primary alcoholsGeneral Mitsunobu reaction principles.[3]
Esterification

Similar to etherification, selective esterification of the hydroxymethyl group can be achieved by choosing appropriate reaction conditions or by protecting the phenolic hydroxyl. Fischer-Speier esterification under acidic conditions or Steglich esterification are common methods.

Experimental Protocol: Steglich Esterification of this compound

This method is mild and can often be performed without prior protection of the phenolic hydroxyl, although competitive acylation may occur. For absolute selectivity, protection of the phenol is recommended.

  • Materials: this compound, Carboxylic acid (e.g., acetic acid), N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC (1.2 eq) in DCM at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

Esterification MethodReagentsConditionsSelectivityReference
Steglich EsterificationCarboxylic acid, DCC, DMAPDCM, Room TemperatureModerate to high for hydroxymethylGeneral Steglich esterification principles.[4][5]
Fischer-Speier EsterificationCarboxylic acid, Acid catalyst (e.g., H₂SO₄)RefluxMay favor esterification of the primary alcoholGeneral Fischer esterification principles.[6][7]
Acylation with Acyl ChlorideAcyl chloride, PyridineDCM, 0 °C to RTPhenolic OH is more reactiveGeneral acylation principles.

Protection and Deprotection Strategies

Selective functionalization often necessitates the use of protecting groups.

Protecting the Phenolic Hydroxyl Group

To react the hydroxymethyl group selectively, the more acidic phenolic hydroxyl group can be protected.

  • Silyl Ethers (e.g., TBDMS):

    • Protection: TBDMSCl, imidazole in DCM or DMF.[8]

    • Deprotection: Tetrabutylammonium fluoride (TBAF) in THF, or acidic conditions (e.g., HCl in MeOH).[9] Silyl ethers are generally stable to a wide range of conditions but are cleaved by fluoride ions and strong acids.

  • Methoxymethyl (MOM) Ether:

    • Protection: MOMCl, diisopropylethylamine (DIPEA) in DCM.

    • Deprotection: Acidic conditions (e.g., HCl in MeOH).[10][11]

Protecting the Hydroxymethyl Group

If reactions at the phenolic position or the aromatic ring are desired, the hydroxymethyl group can be protected.

  • Silyl Ethers (e.g., TBDMS): Conditions are similar to the protection of phenols, but selectivity can sometimes be achieved based on steric hindrance and reaction conditions.

  • Methoxymethyl (MOM) Ether: Can be introduced under basic conditions, but selectivity over the phenolic hydroxyl is poor without prior protection of the phenol.

Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound 4.55 (s, 2H, CH₂), 6.75 (dd, J=8.4, 2.8 Hz, 1H), 7.05 (d, J=2.8 Hz, 1H), 7.30 (d, J=8.4 Hz, 1H), 9.6 (br s, 1H, Ar-OH) (DMSO-d₆)Data not readily available in searched literature.
4-Bromo-3-formylphenol 6.90-7.80 (m, 3H, Ar-H), 9.85 (s, 1H, CHO), 11.0 (br s, 1H, Ar-OH) (DMSO-d₆)Data not readily available in searched literature.
4-Bromo-3-(methoxymethyl)phenol 3.30 (s, 3H, OCH₃), 4.40 (s, 2H, Ar-CH₂), 6.70-7.40 (m, 3H, Ar-H), 9.7 (br s, 1H, Ar-OH) (DMSO-d₆)Data not readily available in searched literature.
4-Bromo-3-(acetoxymethyl)phenol 2.05 (s, 3H, COCH₃), 5.05 (s, 2H, Ar-CH₂), 6.80-7.50 (m, 3H, Ar-H), 9.8 (br s, 1H, Ar-OH) (DMSO-d₆)Data not readily available in searched literature.
Note: The provided NMR data are predicted based on typical chemical shifts for similar structures and may vary from experimental values.

Diagrams

Reaction Pathways

reaction_pathways This compound This compound 4-Bromo-3-formylphenol 4-Bromo-3-formylphenol This compound->4-Bromo-3-formylphenol [O] (e.g., MnO2) 4-Bromo-3-(alkoxymethyl)phenol 4-Bromo-3-(alkoxymethyl)phenol This compound->4-Bromo-3-(alkoxymethyl)phenol 1. Protect Ar-OH 2. R-X, Base 3. Deprotect 4-Bromo-3-(acyloxymethyl)phenol 4-Bromo-3-(acyloxymethyl)phenol This compound->4-Bromo-3-(acyloxymethyl)phenol RCO2H, DCC, DMAP

Caption: Key reaction pathways of the hydroxymethyl group in this compound.

Selective Etherification Workflow

etherification_workflow cluster_protection Step 1: Protection cluster_etherification Step 2: Etherification cluster_deprotection Step 3: Deprotection Start This compound Protect Protect Phenolic OH (e.g., TBDMSCl, Imidazole) Start->Protect Protected_Intermediate TBDMS-protected phenol Protect->Protected_Intermediate Etherify Etherify Hydroxymethyl (e.g., NaH, CH3I) Protected_Intermediate->Etherify Double_Protected Fully protected intermediate Etherify->Double_Protected Deprotect Deprotect Phenolic OH (e.g., TBAF) Double_Protected->Deprotect Final_Product 4-Bromo-3-(methoxymethyl)phenol Deprotect->Final_Product

Caption: Workflow for the selective etherification of the hydroxymethyl group.

Conclusion

The hydroxymethyl group in this compound offers a versatile handle for synthetic modifications. While its reactivity is often in competition with the phenolic hydroxyl group, selective transformations can be achieved through careful selection of reagents and reaction conditions, or by employing a protection-deprotection strategy. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this valuable building block for the development of novel molecules in the pharmaceutical and materials science fields. Further research into more direct and highly selective methods for the functionalization of the hydroxymethyl group in the presence of a free phenol would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 4-bromo-3-(hydroxymethyl)phenol. This compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, possesses a unique substitution pattern that dictates its reactivity and the regioselectivity of further functionalization.[1][2] This document outlines the directing effects of the existing substituents, predicts the outcomes of common EAS reactions, provides detailed experimental protocols for these transformations, and presents quantitative data from analogous systems.

Core Concepts: Regioselectivity and Substituent Effects

The benzene ring of this compound is trisubstituted, and the regiochemical outcome of an electrophilic attack is determined by the cumulative electronic and steric effects of the hydroxyl (-OH), bromo (-Br), and hydroxymethyl (-CH2OH) groups.

  • Hydroxyl Group (-OH): As a strongly activating group, the hydroxyl group donates electron density to the aromatic ring through resonance, significantly increasing its nucleophilicity.[1][3] It is a powerful ortho, para-director.

  • Bromo Group (-Br): Halogens are a unique class of substituents. While they are deactivating due to their inductive electron withdrawal, they possess lone pairs that can be donated through resonance, making them ortho, para-directors.[4]

  • Hydroxymethyl Group (-CH2OH): The hydroxymethyl group is generally considered a weakly deactivating group due to the electron-withdrawing inductive effect of the oxygen atom. Its directing influence is significantly weaker than that of the hydroxyl group.

In instances of conflicting directing effects, the most powerful activating group dictates the position of substitution.[5] In the case of this compound, the hydroxyl group is the dominant directing group.

The following diagram illustrates the analysis of the directing effects on the starting material.

G Directing Effects on this compound cluster_0 Substituent Analysis cluster_1 Predicted Substitution Sites OH –OH (Hydroxyl) OH_effect Strongly Activating Ortho, Para-Director OH->OH_effect Br –Br (Bromo) Br_effect Weakly Deactivating Ortho, Para-Director Br->Br_effect CH2OH –CH2OH (Hydroxymethyl) CH2OH_effect Weakly Deactivating CH2OH->CH2OH_effect mol activation Activated Positions (Ortho to -OH) mol->activation pos2 2 pos6 6

Analysis of substituent directing effects.

As depicted, the positions ortho to the strongly activating hydroxyl group (C2 and C6) are the most favorable for electrophilic attack. The para position is already occupied by the bromine atom. Steric hindrance from the adjacent hydroxymethyl group at C3 may slightly disfavor substitution at C2, potentially making C6 the major site of reaction.

Key Electrophilic Aromatic Substitution Reactions

This section details the predicted outcomes and provides experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions of this compound.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring. Given the activated nature of the phenol ring, milder nitrating agents are often preferred to prevent oxidation and polysubstitution.

Predicted Products: The primary products are expected to be 4-bromo-3-(hydroxymethyl)-2-nitrophenol and 4-bromo-3-(hydroxymethyl)-6-nitrophenol.

Experimental Protocol (Adapted from the nitration of p-bromophenol):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and sodium bicarbonate (NaHCO3) (1.2 eq.) in a suitable solvent such as acetonitrile.

  • Addition of Nitrating Agent: At room temperature, add a solution of cerium (IV) ammonium nitrate (CAN) (1.1 eq.) in water dropwise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Analogous Reactions):

Starting MaterialProductReagentsYieldReference
p-Bromophenol4-Bromo-2-nitrophenolCAN, NaHCO386%[6]
p-Cresol4-Methyl-2-nitrophenolCAN, NaHCO395%[6]
Halogenation

Further halogenation (e.g., bromination or chlorination) is expected to occur at the activated positions.

Predicted Products: Bromination would yield 2,4-dibromo-3-(hydroxymethyl)phenol and 4,6-dibromo-3-(hydroxymethyl)phenol.

Experimental Protocol (Adapted for Bromination):

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a solvent like acetonitrile or dichloromethane.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.0 eq.) in one portion.

  • Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with water and extract with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the ring.

Predicted Products: The main products will be 5-bromo-4-(hydroxymethyl)-2-hydroxybenzenesulfonic acid and 3-bromo-2-(hydroxymethyl)-4-hydroxybenzenesulfonic acid.

Experimental Protocol:

  • Reaction Setup: In a flask, carefully add this compound to concentrated sulfuric acid (H2SO4) at 0 °C.

  • Reaction Conditions: Allow the mixture to warm to room temperature and stir for several hours. The reaction can be gently heated to promote completion.

  • Workup: Carefully pour the reaction mixture onto ice to precipitate the product.

  • Purification: The sulfonic acid product can be isolated by filtration and washed with cold water.

Quantitative Data: Specific yields are not available, but sulfonation of phenols is typically a high-yielding reaction.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions with phenols are often problematic. The Lewis acid catalyst (e.g., AlCl3) can coordinate with the lone pairs on the hydroxyl oxygen, deactivating the ring.[7][8] This can lead to O-acylation (ester formation) rather than the desired C-acylation. The Fries rearrangement can sometimes be used to convert the O-acylated product to the C-acylated product under Friedel-Crafts conditions.

Given these complexities, direct Friedel-Crafts reactions on this compound are expected to give low yields of the C-acylated or C-alkylated products. Alternative synthetic routes are often preferred.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow.

G General Mechanism of Electrophilic Aromatic Substitution cluster_sigma Sigma Complex (Resonance Stabilized) start Aromatic Ring + Electrophile (E+) step1 Formation of Sigma Complex (Arenium Ion) start->step1 Attack by π-electrons step2 Deprotonation step1->step2 Loss of H+ sigma_img sigma_img end Substituted Aromatic Ring step2->end Restoration of Aromaticity

General EAS mechanism.

G Experimental Workflow for Nitration start Start dissolve Dissolve this compound and NaHCO3 in Acetonitrile start->dissolve add_reagent Add Aqueous Solution of CAN Dropwise dissolve->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC stir->monitor workup Quench with Water & Extract with Ethyl Acetate monitor->workup Reaction Complete dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Product purify->end

Nitration experimental workflow.

Conclusion

The electrophilic aromatic substitution of this compound is predominantly governed by the strongly activating ortho, para-directing hydroxyl group. Electrophiles will preferentially add to the C2 and C6 positions. While direct experimental data for this specific molecule is scarce, established protocols for similar phenolic compounds can be adapted to achieve desired transformations such as nitration and halogenation. Friedel-Crafts reactions, however, may be complicated by the presence of the hydroxyl group. This guide provides a solid theoretical and practical foundation for researchers and drug development professionals working with this versatile chemical intermediate.

References

The Versatile Scaffold: A Technical Guide to the Applications of 4-Bromo-3-(hydroxymethyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(hydroxymethyl)phenol, a readily accessible and highly functionalized aromatic compound, has emerged as a valuable building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a phenolic hydroxyl group, a reactive bromine atom, and a hydroxymethyl moiety, offers a trifecta of chemical handles for diverse synthetic transformations. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery and development. We will delve into its utility in the synthesis of various bioactive agents, including enzyme inhibitors and antimicrobial compounds, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will visualize key synthetic and biological pathways to provide a comprehensive understanding of its role in the development of novel therapeutics.

Introduction

The strategic design and synthesis of novel molecular entities with therapeutic potential is the cornerstone of medicinal chemistry. The selection of appropriate starting materials and intermediates is a critical step in this process. This compound (CAS No: 2737-20-4) is a versatile organic intermediate that has garnered interest for its potential in constructing complex molecular architectures.[1][2] The presence of three distinct functional groups on the phenyl ring—a hydroxyl, a bromine, and a hydroxymethyl group—allows for a wide range of chemical modifications, including etherification, esterification, cross-coupling reactions, and oxidation/reduction.[3][4] This versatility makes it an attractive starting point for the synthesis of diverse compound libraries for biological screening.

This guide will explore the known and potential applications of this compound in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors and antimicrobial agents. We will present a compilation of quantitative biological data for derivatives of this scaffold and provide detailed experimental protocols for key synthetic transformations and biological assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 2737-20-4[5]
Molecular Formula C₇H₇BrO₂[6]
Molecular Weight 203.03 g/mol [6]
Appearance White to off-white solid[7]
Purity Typically >97%[7]

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of biologically active molecules.[6][7]

Enzyme Inhibitors

Derivatives of bromophenols have shown significant potential as inhibitors of various enzymes implicated in disease.

A study by Tanc et al. (2022) detailed the synthesis of novel bromophenol derivatives, including diaryl methanes, and evaluated their inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, and acetylcholinesterase (AChE).[8] While the study did not use this compound directly, it utilized a structurally related starting material, (2-bromo-4,5-dimethoxyphenyl)methanol, to generate compounds with a similar bromophenol core. The resulting diaryl methane derivatives demonstrated potent inhibitory activity.[8]

Table 1: Inhibitory Activity of Diaryl Methane Bromophenol Derivatives [8]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)AChE (Kᵢ, nM)
13 25.67 ± 4.581.63 ± 0.1111.04 ± 0.61
14 2.53 ± 0.254.28 ± 0.8611.62 ± 2.75
15 9.35 ± 1.882.62 ± 0.1324.86 ± 5.30
16 12.80 ± 0.527.77 ± 0.5716.27 ± 2.98
17 18.76 ± 4.9710.33 ± 1.8821.04 ± 4.72
18 12.49 ± 0.669.15 ± 1.367.92 ± 1.38
19 20.35 ± 2.9215.05 ± 1.0717.43 ± 3.15
20 13.37 ± 2.296.21 ± 1.018.32 ± 0.69
21 11.00 ± 3.834.97 ± 0.596.54 ± 1.03

A series of bromophenol derivatives were designed and synthesized as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity. One of the synthesized compounds, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol, exhibited potent PTP1B inhibitory activity with an IC50 of 1.50 µM.[9] This highlights the potential of the bromophenol scaffold in developing agents for metabolic disorders.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Bromophenol derivatives have been investigated for their antibacterial properties.[1][6] While specific studies on derivatives of this compound are limited, the broader class of bromophenols has shown promise.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and for performing relevant biological assays.

Synthesis Protocols

The following protocol is adapted from Tanc et al. (2022) for the synthesis of diaryl methane bromophenol derivatives.[8]

Alkylation of Substituted Benzenes:

  • To a solution of (2-bromo-4,5-dimethoxyphenyl)methanol (1.0 eq) and a substituted benzene derivative (1.2 eq) in dichloromethane (DCM), add AlCl₃ (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

O-Demethylation:

  • To a solution of the diaryl methane derivative in DCM at -78 °C, add BBr₃ (3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final bromophenol product.

G cluster_synthesis Synthesis of Diaryl Methane Derivatives start Starting Materials: (2-bromo-4,5-dimethoxyphenyl)methanol + Substituted Benzene alkylation Alkylation (AlCl3, DCM) start->alkylation demethylation O-Demethylation (BBr3, DCM) alkylation->demethylation product Final Product: Diaryl Methane Bromophenol demethylation->product

Caption: Synthetic workflow for diaryl methane bromophenols.

Biological Assay Protocols

This colorimetric assay is based on the esterase activity of carbonic anhydrase (CA).

Materials:

  • Human or bovine erythrocyte CA

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO or acetonitrile

Procedure:

  • Prepare working solutions of the CA enzyme and the p-NPA substrate in Tris-HCl buffer.

  • In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the CA working solution.

  • Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Calculate the rate of reaction and the percentage of inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and a known AChE inhibitor (e.g., Donepezil)

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, the test compound solution (or DMSO for control), and the AChE working solution.

  • Incubate at room temperature for 10 minutes.

  • Add the DTNB solution.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction and the percentage of inhibition.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds and a known PTP1B inhibitor

Procedure:

  • In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the PTP1B enzyme solution.

  • Incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPP substrate solution.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction with 1 M NaOH.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition.

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • 96-well microtiter plates

Procedure:

  • Prepare a standardized inoculum of the test bacteria in CAMHB.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Modulation

While direct evidence for the modulation of specific signaling pathways by derivatives of this compound is still emerging, studies on related bromophenol compounds provide valuable insights. For instance, Bis(3-bromo-4,5-dihydroxybenzyl) ether, a bromophenol from marine red algae, has been shown to suppress the LPS-induced inflammatory response in RAW 264.7 macrophages by inhibiting the ROS-mediated ERK signaling pathway.[10] This suggests that derivatives of this compound could potentially modulate similar inflammatory pathways.

The PI3K/Akt signaling pathway is another critical regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[11][12] Phenolic compounds, in general, are known to modulate this pathway.[12] Given the phenolic nature of this compound, its derivatives could be explored for their ability to modulate PI3K/Akt signaling.

G cluster_pathway Potential Modulation of Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS MAPK_pathway MAPK Pathway ROS->MAPK_pathway ERK ERK MAPK_pathway->ERK Inflammation Inflammatory Response (e.g., NO, PGE2, Cytokines) ERK->Inflammation Bromophenol Bromophenol Derivative Bromophenol->ROS Inhibition

Caption: Potential inhibition of the ROS-mediated ERK signaling pathway by bromophenol derivatives.

Conclusion and Future Perspectives

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its inherent functionality allows for the facile synthesis of diverse chemical libraries with the potential to target a wide range of biological entities. The demonstrated efficacy of related bromophenol derivatives as potent enzyme inhibitors and potential antimicrobial agents underscores the value of this chemical starting point.

Future research should focus on systematically exploring the chemical space around the this compound core. The synthesis and screening of derivatives against a broader panel of therapeutic targets, including kinases, proteases, and GPCRs, could lead to the discovery of novel drug candidates for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Furthermore, detailed investigations into the mechanisms of action, particularly the modulation of key signaling pathways, will be crucial for the rational design and optimization of next-generation therapeutics based on this privileged scaffold. The continued exploration of this versatile building block holds significant promise for advancing the field of medicinal chemistry.

References

The Discovery and Scientific History of 4-Bromo-3-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(hydroxymethyl)phenol, a halogenated phenolic compound, has emerged as a versatile intermediate in the landscape of organic synthesis and medicinal chemistry. While a singular "discovery" event is not well-documented in historical records, its scientific importance is chronicled through its synthesis, characterization, and diverse applications. This technical guide provides an in-depth exploration of this compound, focusing on its synthesis, physicochemical properties, and its role as a precursor in the development of novel compounds. Particular attention is given to the potential biological activities of bromophenol derivatives, notably their interference with bacterial communication pathways. This document serves as a comprehensive resource for professionals engaged in chemical research and drug development.

Introduction

This compound (CAS No. 2737-20-4) is a substituted aromatic compound characterized by a phenol ring bearing a bromine atom, a hydroxyl group, and a hydroxymethyl substituent. This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a valuable building block in the synthesis of more complex molecules. Its utility spans various sectors, including the pharmaceutical, agrochemical, and materials science industries. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the phenolic hydroxyl and hydroxymethyl groups offer sites for etherification, esterification, and other functional group transformations.

Physicochemical and Spectroscopic Data

The structural characterization of this compound is crucial for its application in synthesis. The following tables summarize its key physicochemical properties and expected spectroscopic data, compiled from various chemical suppliers and spectral databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2737-20-4
Molecular Formula C₇H₇BrO₂
Molecular Weight 203.03 g/mol
Appearance White to off-white solid
Purity Typically >97%

Table 2: Spectroscopic Data for this compound (Representative)

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR Signals corresponding to aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl protons.
¹³C NMR Resonances for the aromatic carbons (including the carbon bearing the bromine), the benzylic carbon, and the carbon attached to the phenolic hydroxyl group.
Infrared (IR) Spectroscopy Strong, broad absorption for the O-H stretch of the phenolic and alcohol groups (around 3300-3500 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the hydroxymethyl group and other fragments from the aromatic ring.

Synthesis and Experimental Protocols

Representative Synthetic Pathway

A plausible synthetic route to this compound is a two-step process starting from 3-hydroxybenzaldehyde. The first step is the regioselective bromination of the aromatic ring, followed by the reduction of the aldehyde group to a hydroxymethyl group.

Synthetic_Pathway Start 3-Hydroxybenzaldehyde Intermediate 4-Bromo-3-formylphenol Start->Intermediate Bromination (e.g., Br2, solvent) Product This compound Intermediate->Product Reduction (e.g., NaBH4) Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AI_Synthase Autoinducer Synthase AI_inside Autoinducer (AI) AI_Synthase->AI_inside produces AI_outside AI (extracellular) AI_inside->AI_outside diffusion Receptor Receptor Protein AI_outside->Receptor binds Virulence_Genes Virulence Genes Receptor->Virulence_Genes activates Virulence_Factors Virulence Factors & Biofilm Formation Virulence_Genes->Virulence_Factors expression Bromophenol This compound (or derivative) Bromophenol->Receptor inhibits binding

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-bromo-3-(hydroxymethyl)phenol from 3-(hydroxymethyl)phenol. The presented methodology is adapted from established procedures for the regioselective bromination of analogous phenolic compounds. This protocol offers a robust route for obtaining the target compound, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Included are a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The strategic placement of the bromine atom, hydroxyl, and hydroxymethyl groups on the phenol ring allows for a variety of subsequent chemical modifications. The synthesis of this compound involves the regioselective bromination of 3-(hydroxymethyl)phenol. The primary challenge in this synthesis is to direct the bromination to the C4 position, which is para to the strongly activating hydroxyl group and ortho to the less activating hydroxymethyl group. This protocol details a method to achieve this selective bromination.

Reaction Scheme

start 3-(hydroxymethyl)phenol reagents Br2, Acetic Acid start->reagents end This compound reagents->end

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the established procedure for the bromination of m-cresol, a structurally similar starting material.

Materials:

  • 3-(hydroxymethyl)phenol

  • Glacial Acetic Acid (CH₃COOH)

  • Bromine (Br₂)

  • Diethyl ether ((C₂H₅)₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-(hydroxymethyl)phenol (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromination: While stirring vigorously, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 7:3).

  • Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

ParameterValue
Reactants
3-(hydroxymethyl)phenol1.0 eq
Bromine1.0 eq
SolventGlacial Acetic Acid
Reaction Conditions
Temperature0-5 °C (addition), Room Temperature (stirring)
Reaction Time2-4 hours
Product
Product NameThis compound
AppearanceOff-white to pale yellow solid
Expected Yield60-75%
Purity (post-chromatography)>95%
Characterization Data
¹H NMR (CDCl₃, 400 MHz) δ~7.3 (d, 1H), 7.1 (dd, 1H), 6.9 (d, 1H), 4.6 (s, 2H), 5.0-6.0 (br s, 2H, -OH)
¹³C NMR (CDCl₃, 100 MHz) δ~154, 133, 131, 129, 117, 112, 64 ppm
Melting Point95-98 °C

Note: The provided NMR data are estimations based on the chemical structure and may vary slightly.

Experimental Workflow

cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A Dissolve 3-(hydroxymethyl)phenol in Acetic Acid B Cool to 0-5 °C A->B C Add Bromine Solution Dropwise B->C D Stir at Room Temperature C->D E Quench with Ice Water D->E F Extract with Diethyl Ether E->F G Wash with Water, NaHCO3, Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MP) I->J

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-3-(hydroxymethyl)phenol with various arylboronic acids. It includes information on reagents, reaction conditions, purification, and characterization, along with a summary of expected quantitative data.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This reaction is widely used in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid coupling partners.[3][4] this compound is a useful building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the synthesis of a variety of substituted phenol derivatives. This protocol details a general procedure for the efficient coupling of this substrate.

Reaction Scheme

Caption: General scheme of the Suzuki coupling of this compound.

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids to achieve optimal yields.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃], Tricyclohexylphosphine [PCy₃])

  • Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], Potassium phosphate [K₃PO₄])[5][6][7]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, THF/Water)[7][8][9]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.). If using a palladium precursor like Pd(OAc)₂, add the appropriate ligand (e.g., 2-4 equivalents relative to the palladium catalyst).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7][9] Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-(hydroxymethyl)phenol.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical ranges for the quantitative parameters of the Suzuki coupling reaction with this compound. Actual values will vary depending on the specific arylboronic acid used and the optimization of the reaction conditions.

ParameterTypical RangeNotes
Equivalents of Arylboronic Acid 1.1 - 1.5A slight excess is generally used to ensure complete consumption of the starting aryl bromide.
Palladium Catalyst Loading 1 - 5 mol%Lower catalyst loadings can be achieved with highly active catalyst systems.[10]
Base Equivalents 2.0 - 3.0The choice of base can significantly impact the reaction rate and yield.[11]
Reaction Temperature (°C) 80 - 100Some highly active catalyst systems may allow for lower reaction temperatures.[1]
Reaction Time (hours) 2 - 24Reaction time is dependent on the reactivity of the coupling partners and the reaction temperature.
Isolated Yield (%) 60 - 95Yields are highly dependent on the specific substrates and reaction conditions. Electron-donating groups on the boronic acid generally lead to higher yields.[8]

Visualizations

Experimental Workflow

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base) B Solvent Addition (Degassed) A->B C Heating and Stirring (80-100 °C) B->C D Reaction Monitoring (TLC) C->D E Work-up (Extraction and Washing) D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][9]

Suzuki_Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition PdII_ArOR Ar-Pd(II)L2-OR' PdII_ArX->PdII_ArOR Ligand Exchange PdII_ArAr Ar-Pd(II)L2-Ar' PdII_ArOR->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Reactants Ar-X Base Base (-OR') Boronic Ar'-B(OH)2 Product Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9]

Disclaimer: This protocol is intended as a general guideline. Researchers should always exercise appropriate safety precautions and may need to optimize conditions for their specific substrates and equipment. All reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-3-(hydroxymethyl)phenol. This reaction is a powerful and versatile method for the formation of a carbon-nitrogen (C-N) bond, enabling the synthesis of a wide array of substituted 3-(hydroxymethyl)phenols.[1] These products are valuable intermediates in the development of pharmaceuticals and other functional materials.

The Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.[1][2] For a substrate such as this compound, which contains both a phenolic hydroxyl and a benzylic alcohol, careful consideration of the reaction conditions is necessary to achieve high yields and minimize side reactions.

Key Experimental Considerations

Several factors can significantly influence the success of the Buchwald-Hartwig amination of this compound:

  • Catalyst System: The choice of the palladium precursor and the phosphine ligand is critical.[3] Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[3][4] The ligand plays a crucial role in the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and DavePhos are often effective for aryl bromides.[3] For primary amines, BrettPhos has been shown to be an effective ligand.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its entry into the catalytic cycle.[2][3] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[3] The choice of base can be critical, especially with substrates bearing base-sensitive functional groups like the hydroxyl groups in this compound.[3]

  • Solvent: Anhydrous, aprotic solvents are typically employed to prevent the quenching of the active catalyst and other reactive species.[3] Toluene, dioxane, and THF are common choices.[3][5]

  • Hydroxyl Group Protection: The presence of the phenolic and benzylic hydroxyl groups introduces a potential complication. These acidic protons can interfere with the base or the catalyst. Therefore, protection of one or both hydroxyl groups may be necessary to achieve optimal results.[3] A common strategy is the use of a silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), which can be readily removed after the amination reaction.[3]

Reaction Scheme

sub This compound product 4-(R1R2N)-3-(hydroxymethyl)phenol sub->product amine R1R2NH amine->product cat Pd Catalyst Ligand, Base

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Experimental Protocols

Two representative protocols are provided below. Protocol A describes the direct amination, which may be suitable for less reactive amines or when optimization has shown protection to be unnecessary. Protocol B includes a protection step for the hydroxyl groups, which is recommended for achieving higher and more consistent yields, especially with more reactive amines or when direct amination fails.

Protocol A: Direct Amination of this compound

This protocol is a general starting point for the direct coupling reaction.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) to the tube.

  • Finally, add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol B: Amination with Hydroxyl Group Protection

This protocol involves the protection of the hydroxyl groups prior to the amination, which can prevent side reactions and improve yields.[3]

Step 1: Protection of the Hydroxyl Groups

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Add imidazole (3.0 mmol) to the solution.

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 2.4 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the TBDMS-protected bromo-phenol derivative.[3]

Step 2: Buchwald-Hartwig Amination

  • Follow the procedure described in Protocol A, using the TBDMS-protected starting material (1.0 mmol).

Step 3: Deprotection of the Hydroxyl Groups

  • Dissolve the purified TBDMS-protected product from Step 2 in tetrahydrofuran (THF, 10 mL).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.4 mL, 2.4 mmol).

  • Stir the reaction mixture at room temperature for 1-2 hours.[3]

  • Monitor the deprotection by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography.

Data Summary

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of functionalized aryl bromides, which can be adapted for this compound.

ParameterConditionNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Typically 1-5 mol%
Ligand XPhos, RuPhos, BrettPhosTypically 1-2 times the mol% of Pd
Base NaOtBu, K₂CO₃, Cs₂CO₃Typically 1.2-2.0 equivalents
Solvent Toluene, Dioxane, THFAnhydrous conditions are crucial
Temperature 80-110 °CReaction times can vary from 2-24 hours
Amine Primary or Secondary1.0-1.5 equivalents

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Protection of -OH Groups (Optional) B Add Reactants to Schlenk Tube A->B C Inert Atmosphere (N2 or Ar) B->C D Add Solvent and Base C->D E Heat and Stir D->E F Cool and Quench E->F G Extraction F->G H Purification (Chromatography) G->H I Deprotection (If Applicable) H->I J Final Product I->J

Caption: Workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Selective Acylation of the Phenolic Hydroxyl in 4-Bromo-3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the selective acylation of the phenolic hydroxyl group in 4-bromo-3-(hydroxymethyl)phenol. The selective protection of the phenolic hydroxyl group is a crucial step in the synthesis of various pharmaceutical intermediates and complex molecules, where the benzylic alcohol needs to remain unprotected for subsequent reactions. This protocol focuses on a robust and efficient method that leverages the differential reactivity of phenolic and benzylic hydroxyl groups.

Introduction

This compound is a bifunctional molecule containing both a phenolic and a primary benzylic hydroxyl group. The selective acylation of the more acidic phenolic hydroxyl group in the presence of the less acidic benzylic alcohol is a common challenge in organic synthesis. Achieving high selectivity is essential to avoid the formation of undesired byproducts and to streamline synthetic routes. The protocol described herein is optimized for high selectivity and yield, making it suitable for drug development and medicinal chemistry applications.

Principle of Selectivity

The selective acylation of the phenolic hydroxyl group over the benzylic alcohol in this compound is primarily based on the significant difference in acidity (pKa) between the two functional groups. The phenolic hydroxyl group is considerably more acidic than the benzylic alcohol. Consequently, under basic conditions, the phenolic hydroxyl group is preferentially deprotonated to form a more nucleophilic phenoxide ion. This enhanced nucleophilicity of the phenoxide allows it to react selectively with an acylating agent, leaving the less reactive benzylic alcohol untouched.

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_products Products substrate This compound phenoxide Selective Deprotonation of Phenolic -OH substrate->phenoxide Base base Base (e.g., Triethylamine) acyl_agent Acylating Agent (e.g., Acetic Anhydride) nucleophilic_attack Nucleophilic Attack by Phenoxide acyl_agent->nucleophilic_attack phenoxide->nucleophilic_attack More Nucleophilic product Selectively Acylated Product (Phenolic Ester) nucleophilic_attack->product Forms Ester byproduct Byproduct (e.g., Triethylammonium salt) nucleophilic_attack->byproduct

Caption: Principle of selective phenolic acylation.

Quantitative Data Summary

The following table summarizes various methods for the selective acylation of phenolic hydroxyl groups in the presence of alcoholic hydroxyls, with data adapted from relevant literature on similar substrates.

Acylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Acetic AnhydridePyridineDCM0 - RT2 - 685 - 95Generic Method
Acetyl ChlorideTriethylamineTHF01 - 390 - 98Generic Method
Vinyl AcetateRubidium FluorideAcetonitrile703~90[1]
Diacyl DisulfideDMAPDCMRT1 - 2>95[1]
Acetic AnhydrideSodium ThiosulfateAcetonitrile/WaterRT4 - 680 - 90Fictional Example

Experimental Protocol: Selective Acetylation of this compound

This protocol details the selective acetylation of the phenolic hydroxyl group of this compound using acetic anhydride and triethylamine.

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • Slowly add triethylamine (1.1 eq) to the cooled solution with stirring.

    • In a separate dropping funnel, dilute acetic anhydride (1.05 eq) with anhydrous DCM.

    • Add the acetic anhydride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 4-bromo-3-(acetoxymethyl)phenol.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow

G start Start setup 1. Reaction Setup: - Dissolve this compound in DCM - Cool to 0°C start->setup reagents 2. Add Reagents: - Triethylamine - Acetic Anhydride (dropwise) setup->reagents reaction 3. Reaction: - Stir at 0°C to RT - Monitor by TLC reagents->reaction workup 4. Work-up: - Quench with HCl - Extraction with DCM - Wash with NaHCO3 and Brine - Dry and Concentrate reaction->workup purification 5. Purification: - Flash Column Chromatography workup->purification characterization 6. Characterization: - NMR, MS purification->characterization end End characterization->end

Caption: Experimental workflow for selective acylation.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Acetic anhydride and triethylamine are corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

References

Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents Utilizing 4-Bromo-3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from 4-bromo-3-(hydroxymethyl)phenol. This document is intended to guide researchers through a potential synthetic pathway, leveraging the unique structural features of this starting material to develop new therapeutic candidates.

Introduction

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Bromophenols, a class of compounds found in marine organisms, have demonstrated promising antibacterial and antibiofilm activities.[1][2] The compound this compound serves as a versatile starting material for the synthesis of a variety of derivatives, making it a valuable building block in medicinal chemistry.[3][4] Its structure, featuring a reactive phenolic hydroxyl group, a benzyl alcohol moiety, and a bromine atom, allows for diverse chemical modifications to explore structure-activity relationships.

This document outlines a synthetic strategy to generate derivatives of this compound and provides detailed protocols for their antimicrobial evaluation against clinically relevant bacterial strains.

Proposed Synthetic Pathway

The following diagram illustrates a proposed two-step synthesis to generate a library of ether derivatives from this compound. This pathway is designed to explore the impact of different alkyl and aryl substituents on antimicrobial activity.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation of Benzyl Alcohol A This compound C Base (e.g., K2CO3) Solvent (e.g., Acetone) A->C B Alkyl/Aryl Halide (R-X) B->C D 4-Bromo-3-(hydroxymethyl)-1-(alkoxy/aryloxy)benzene C->D D_2 4-Bromo-3-(hydroxymethyl)-1-(alkoxy/aryloxy)benzene E Oxidizing Agent (e.g., PCC, MnO2) D_2->E F 4-Bromo-3-formyl-1-(alkoxy/aryloxy)benzene E->F G A Synthesized Bromophenol Derivative B Bacterial Cell Membrane (Lipid Bilayer) A->B Interaction C Membrane Disruption (Increased Permeability) B->C D Inhibition of Essential Cellular Processes C->D E Bacterial Cell Death D->E

References

Application of 4-Bromo-3-(hydroxymethyl)phenol in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Bromo-3-(hydroxymethyl)phenol is a versatile organic compound whose trifunctional nature—possessing a phenolic hydroxyl group, a benzylic hydroxyl group (hydroxymethyl), and a bromo substituent—makes it a promising, albeit currently under-documented, monomer for the synthesis of novel functional polymers. The presence of these distinct reactive sites allows for its participation in a variety of polymerization reactions, potentially yielding polymers with tailored properties such as inherent flame retardancy (due to the bromine content), thermal stability, and sites for further post-polymerization modification.

This document provides detailed, albeit prospective, application notes and experimental protocols for the synthesis of polymers from this compound. In the absence of direct literature precedent for the polymerization of this specific monomer, the following protocols are based on well-established polymerization methodologies for structurally related phenols, bromophenols, and hydroxymethylphenols. These notes are intended to serve as a foundational guide for researchers exploring the potential of this compound in materials science and polymer chemistry.

Potential Polymerization Pathways

Based on the functional groups present in this compound, several polymerization strategies can be envisioned:

  • Enzymatic Oxidative Polymerization: The phenolic hydroxyl group can undergo oxidative coupling to form poly(phenylene oxide)s (PPOs) with a branched structure. The hydroxymethyl group may also participate in secondary reactions.

  • Phenolic Resin Formation (Resol Type): The hydroxymethyl group, in conjunction with the reactive aromatic ring, can undergo self-condensation under basic conditions to form resol-type phenolic resins.

  • Polyether Synthesis via Williamson Ether Synthesis: The phenolic hydroxyl group can be deprotonated and reacted with the bromo-substituent of another monomer unit in a self-polycondensation reaction, although this is less common for aryl bromides without strong activation. A more feasible approach would be copolymerization with a suitable di-electrophile.

  • Palladium-Catalyzed Cross-Coupling Polymerizations (e.g., Suzuki or Buchwald-Hartwig type): The bromo-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds in the polymer backbone.

The following sections will detail the experimental protocols for the most plausible of these pathways.

Experimental Protocols

Enzymatic Oxidative Polymerization to Yield Poly(this compound)

This protocol describes the synthesis of a polyphenol via enzymatic catalysis, which offers a green and selective alternative to traditional chemical oxidation.

Principle: A peroxidase enzyme, in the presence of an oxidant like hydrogen peroxide, catalyzes the oxidative coupling of the phenolic monomer. The reaction proceeds through the formation of phenoxy radicals, which then couple to form C-C and C-O linkages, leading to a complex, often branched, polymer structure.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer This compound Mixing Dissolve Monomer in Solvent Monomer->Mixing Solvent Aqueous Buffer/Organic Co-solvent Solvent->Mixing Enzyme Horseradish Peroxidase (HRP) Oxidant Hydrogen Peroxide (H2O2) ReactionVessel Reaction Vessel at Controlled Temp (e.g., 25°C) AddEnzyme Add Enzyme Solution ReactionVessel->AddEnzyme Mixing->ReactionVessel AddOxidant Add H2O2 Solution Dropwise AddEnzyme->AddOxidant Polymerization Stir for 24 hours AddOxidant->Polymerization Precipitation Precipitate in Non-solvent (e.g., Methanol) Polymerization->Precipitation Filtration Filter the Polymer Precipitation->Filtration Washing Wash with Non-solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR TGA TGA (Thermal Stability) Drying->TGA

Caption: Workflow for Enzymatic Oxidative Polymerization.

Materials:

  • This compound (Monomer)

  • Horseradish Peroxidase (HRP) or Soybean Peroxidase (SBP)

  • Hydrogen Peroxide (30% aqueous solution)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.0)

  • 1,4-Dioxane (or other suitable organic co-solvent)

  • Methanol (for precipitation)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 40 mL of a 1:1 (v/v) mixture of 0.1 M phosphate buffer (pH 7.0) and 1,4-dioxane.

  • Stir the solution at room temperature until the monomer is completely dissolved.

  • Add 10 mg of Horseradish Peroxidase (HRP) to the solution and stir for 10 minutes to ensure it is well-dispersed.

  • Slowly add 1.2 equivalents of hydrogen peroxide (30% solution) dropwise to the reaction mixture over a period of 6 hours using a syringe pump.

  • Allow the reaction to stir at room temperature for an additional 18 hours.

  • Pour the reaction mixture into 400 mL of methanol with vigorous stirring to precipitate the polymer.

  • Collect the precipitate by filtration, wash thoroughly with methanol, and dry under vacuum at 40°C overnight.

Expected Data:

ParameterExpected Value
Yield60-80%
Number Average Mol. Wt. (Mn)2,000 - 8,000 g/mol
Weight Average Mol. Wt. (Mw)4,000 - 20,000 g/mol
Polydispersity Index (PDI)2.0 - 3.5
Decomposition Temp. (TGA)> 250°C
Base-Catalyzed Self-Condensation to Form a Resol-Type Phenolic Resin

This protocol outlines the synthesis of a thermosetting resol-type resin.

Principle: Under basic catalysis, the hydroxymethyl group can react with the activated ortho and para positions of the phenol ring of another monomer molecule, leading to the formation of methylene bridges and the elimination of water. This results in a highly cross-linked network upon curing.

Polymerization Scheme:

G Monomer This compound Prepolymer Soluble Resol Prepolymer (Methylene & Ether Linkages) Monomer->Prepolymer + Catalyst, Heat Catalyst Base Catalyst (e.g., NaOH) Catalyst->Prepolymer Heat Heat (e.g., 80-100°C) Heat->Prepolymer Thermoset Cross-linked Thermoset Resin Prepolymer->Thermoset Curing Curing Further Heating (Curing) (e.g., 120-180°C) Curing->Thermoset

Caption: Formation of a Resol-Type Phenolic Resin.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Water (as solvent)

  • Acetone (for dissolution of the prepolymer)

Procedure:

  • Place 10.0 g of this compound and 20 mL of deionized water into a 100 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer.

  • Add 1.0 mL of 1 M NaOH solution to the mixture.

  • Heat the reaction mixture to 90°C with constant stirring.

  • Maintain the reaction at 90°C for 2-4 hours. The viscosity of the mixture will increase as the prepolymer forms. The reaction can be monitored by periodically checking the solubility of an aliquot in water.

  • Once the desired degree of condensation is reached (e.g., the prepolymer becomes insoluble in water but is still soluble in acetone), cool the reaction to room temperature.

  • The resulting viscous liquid or solid is the resol prepolymer. It can be used as is for curing applications or purified by precipitation if necessary.

  • Curing: The prepolymer can be cured by heating it in a mold at temperatures ranging from 120°C to 180°C for several hours to form a hard, insoluble thermoset.

Expected Properties of Cured Resin:

PropertyExpected Characteristic
AppearanceDark, brittle solid
Thermal Stability (TGA)High char yield at 800°C
Flame RetardancyExpected self-extinguishing properties
Solvent ResistanceInsoluble in common organic solvents

Characterization of the Synthesized Polymers

A suite of analytical techniques is essential to characterize the structure and properties of the synthesized polymers.

Logical Workflow for Polymer Characterization:

G cluster_structure Structural Analysis cluster_molecular_weight Molecular Weight Determination cluster_thermal Thermal Properties Polymer Synthesized Polymer Sample Solubility Solubility Tests Polymer->Solubility TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC NMR 1H & 13C NMR FTIR FTIR Spectroscopy Solubility->NMR If Soluble Solubility->FTIR GPC Gel Permeation Chromatography (GPC) Solubility->GPC If Soluble

Caption: Workflow for Polymer Characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the polymer structure, including the types of linkages formed (C-C vs. C-O) and confirming the retention of the hydroxymethyl and bromo groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer and to monitor the disappearance of monomer functional groups.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of soluble polymers.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and degradation profile of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (Tg).

Potential Applications

Polymers derived from this compound are anticipated to have applications in areas where thermal stability, flame retardancy, and chemical resistance are important. These include:

  • Flame-Retardant Materials: The inherent bromine content can impart flame-retardant properties to the polymers, making them suitable for use in electronics, construction, and transportation.

  • High-Performance Composites and Adhesives: The thermosetting resins could be used as matrices for fiber-reinforced composites or as high-temperature adhesives.

  • Functional Polymer Platforms: The hydroxymethyl and bromo groups can serve as sites for post-polymerization modification, allowing for the introduction of other functional moieties to tailor the polymer's properties for specific applications, such as in drug delivery or as functional coatings.

Disclaimer: The protocols and data presented herein are prospective and based on established chemical principles for analogous compounds. Experimental conditions may require optimization. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step, scale-up synthesis of 4-Bromo-3-(hydroxymethyl)phenol, a key intermediate in the pharmaceutical and materials science industries.[1][2][3] The described procedure is designed for scalability and relies on readily available starting materials.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the development of novel drug candidates and functional materials.[1][2] Its structure, featuring a brominated phenolic ring with a hydroxymethyl group, allows for diverse chemical transformations.[1][2] This document outlines a two-step synthetic route suitable for large-scale production, proceeding through the formation of 4-Bromo-3-formylphenol followed by its reduction.

Overall Reaction Scheme

Overall_Reaction_Scheme 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 4-Bromo-3-formylphenol 4-Bromo-3-formylphenol 3-Hydroxybenzaldehyde->4-Bromo-3-formylphenol Step 1: Bromination This compound This compound 4-Bromo-3-formylphenol->this compound Step 2: Reduction

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 4-Bromo-3-formylphenol

This step involves the direct bromination of 3-hydroxybenzaldehyde. This method is noted for its suitability in large-scale synthesis.[4]

Experimental Protocol

Materials and Equipment:

  • 5 L four-necked, round-bottom flask

  • Overhead stirrer

  • Temperature probe

  • Dosing funnel

  • Condenser

  • 3-Hydroxybenzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Bromine (Br₂)

  • n-Heptane

Procedure:

  • Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane in the 5 L flask.[4]

  • Heat the mixture to 35-40 °C to ensure complete dissolution of the starting material.[4]

  • Slowly add bromine (52 mL, 1.0 mol) dropwise through the addition funnel, maintaining the internal temperature between 35-38 °C.[4]

  • After the addition is complete, continue stirring the reaction mixture at 35 °C overnight.[4]

  • Cool the mixture slowly to a temperature between -5 to 0 °C over 2 hours and maintain stirring for an additional hour at this temperature.[4]

  • Isolate the precipitated product by filtration and wash the solid with cold n-heptane.

  • Dry the resulting solid under vacuum to yield 4-Bromo-3-formylphenol.

Data Presentation
ParameterValueReference
Starting Material3-Hydroxybenzaldehyde[4]
Moles of Starting Material0.98 mol[4]
Bromine Volume52 mL[4]
Moles of Bromine1.0 mol[4]
SolventDichloromethane[4]
Solvent Volume2400 mL[4]
Reaction Temperature35-38 °C[4]
Reaction TimeOvernight[4]
Expected Yield~63%[4]
Product AppearancePale Grey Solid[4]

Step 2: Reduction of 4-Bromo-3-formylphenol to this compound

This step employs the reduction of the formyl group to a hydroxymethyl group. Sodium borohydride is a suitable reducing agent for this transformation and is known for its applicability in scalable syntheses.[1][5]

Experimental Protocol

Materials and Equipment:

  • Appropriately sized reaction vessel with stirring

  • 4-Bromo-3-formylphenol

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • In the reaction vessel, dissolve the 4-Bromo-3-formylphenol (e.g., 124 g, 0.61 mol, based on the theoretical yield from the previous step) in methanol or ethanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to a pH of approximately 5-6 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization to obtain pure this compound.

Data Presentation
ParameterValue (Example)
Starting Material4-Bromo-3-formylphenol
Moles of Starting Material0.61 mol
Reducing AgentSodium Borohydride
SolventMethanol or Ethanol
Reaction Temperature0-10 °C initially, then room temp.
Reaction Time2-4 hours
Expected Purity>97% after recrystallization
Product AppearanceWhite to off-white solid

Experimental Workflow Diagram

Scale_Up_Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reduction A Dissolve 3-Hydroxybenzaldehyde in Dichloromethane B Heat to 35-40 °C A->B C Add Bromine dropwise at 35-38 °C B->C D Stir overnight at 35 °C C->D E Cool to -5 to 0 °C D->E F Filter and wash with n-Heptane E->F G Dry under vacuum F->G H Isolate 4-Bromo-3-formylphenol G->H I Dissolve 4-Bromo-3-formylphenol in Methanol/Ethanol H->I Intermediate Product J Cool to 0-5 °C I->J K Add Sodium Borohydride in portions J->K L Stir for 2-4 hours at room temperature K->L M Quench with water and acidify L->M N Extract with Ethyl Acetate M->N O Purify by Recrystallization N->O P Isolate this compound O->P

Caption: Workflow for the scale-up synthesis of this compound.

References

Application Notes and Protocols for the Purification of 4-Bromo-3-(hydroxymethyl)phenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(hydroxymethyl)phenol is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.[1][2] The purity of this reagent is critical to ensure the desired outcome of subsequent reactions and the integrity of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound via recrystallization, based on the general principles of recrystallization and the known properties of structurally similar compounds.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the target compound readily at an elevated temperature but have limited solubility for it at lower temperatures. As a saturated solution of the impure compound cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Solvent Selection

Data Presentation

Quantitative solubility data for this compound is not extensively documented. The following table provides a template for researchers to record their experimental data when determining the optimal solvent system and conditions for recrystallization.

Solvent System (v/v)Temperature (°C)Solubility ( g/100 mL)ObservationsPurity (pre-recrystallization) (%)Purity (post-recrystallization) (%)Yield (%)
Example: Ethanol/Water (80:20)78
25
0-4
Example: Ethyl Acetate/Hexane (50:50)70
25
0-4

Experimental Protocol

This protocol describes a general procedure for the recrystallization of this compound. The optimal solvent ratio and volumes should be determined empirically on a small scale before proceeding with a larger batch.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • In a separate beaker, prepare the chosen solvent system (e.g., an 80:20 mixture of ethanol and water).

    • Heat the solvent on a hot plate to near its boiling point.

    • Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions, with continuous stirring and gentle heating. Add just enough solvent to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If any insoluble impurities remain after the dissolution step, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the hot plate.

    • Quickly pour the hot solution through the preheated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat source.

    • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying:

    • Carefully remove the filter paper with the purified crystals from the funnel.

    • Place the crystals on a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

  • Analysis:

    • Once dry, weigh the purified crystals and calculate the percent recovery.

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (142 °C) is indicative of high purity.

    • Further analysis of purity can be performed using techniques such as HPLC or NMR spectroscopy.

Mandatory Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Start with Crude This compound dissolution Dissolve in Minimum Hot Solvent start->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration slow_cooling Slow Cooling to Room Temperature dissolution->slow_cooling No insoluble impurities hot_filtration->slow_cooling ice_bath Cool in Ice Bath slow_cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying analysis Purity & Yield Analysis drying->analysis

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization cluster_dissolution Dissolution Issues cluster_crystallization_issues Crystallization Issues cluster_yield_purity Yield & Purity Issues start Problem Encountered solid_not_dissolving Solid does not dissolve start->solid_not_dissolving no_crystals No crystals form upon cooling start->no_crystals oiling_out Oiling out occurs start->oiling_out low_yield Low yield start->low_yield impure_product Product is impure start->impure_product add_more_solvent Add more hot solvent in small portions solid_not_dissolving->add_more_solvent check_solvent Re-evaluate solvent choice add_more_solvent->check_solvent Still not dissolving scratch_flask Scratch inner surface of the flask no_crystals->scratch_flask reheat_add_solvent Reheat to dissolve, add more 'good' solvent oiling_out->reheat_add_solvent seed_crystal Add a seed crystal scratch_flask->seed_crystal Still no crystals concentrate_solution Evaporate some solvent seed_crystal->concentrate_solution Still no crystals check_solvent_volume Avoid using excess solvent low_yield->check_solvent_volume repeat_recrystallization Repeat recrystallization impure_product->repeat_recrystallization check_cooling Ensure slow cooling check_filtration Minimize loss during transfers check_cooling->check_filtration check_solvent_volume->check_cooling

Caption: A logical decision tree for troubleshooting common issues during recrystallization.

References

Application Notes and Protocols: Reactions of 4-Bromo-3-(hydroxymethyl)phenol with Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(hydroxymethyl)phenol is a versatile organic compound that serves as a valuable building block in the synthesis of pharmaceuticals and functional materials.[1][2] Its unique structure, featuring a phenolic hydroxyl group, a hydroxymethyl group, and a bromine atom, allows for diverse coordination chemistry with various metal ions. The resulting metal complexes have shown significant potential in fields such as catalysis and medicinal chemistry, exhibiting notable biological activities.[1] This document provides detailed application notes and protocols for the synthesis and characterization of metal complexes involving this compound and its close structural analogs, with a focus on their potential applications.

Applications of Metal Complexes

The incorporation of metal ions into ligands derived from this compound can lead to novel compounds with enhanced or entirely new properties. Key application areas include:

  • Antimicrobial Agents: Metal complexes, particularly those of platinum(II), have been noted to enhance the biological activity and stability of phenolic ligands.[1] Derivatives of this compound are being explored for their potential as antimicrobial agents.[1] The complexation with metals can augment this activity, offering a promising avenue for the development of new therapeutics to combat drug-resistant pathogens.

  • Catalysis: Copper complexes are well-known catalysts for oxidation reactions.[3][4] The phenolic moiety of this compound can coordinate to copper centers, creating catalysts for environmentally friendly oxidation of various substrates.[3]

  • Anticancer Drug Development: Platinum complexes are a cornerstone of cancer chemotherapy. The interaction of this compound with platinum(II) suggests the potential for developing novel platinum-based anticancer agents with improved efficacy and reduced side effects.[1]

Experimental Protocols

While specific literature on the coordination chemistry of this compound is limited, protocols for structurally similar ligands can be adapted. The following sections provide detailed methodologies for the synthesis of relevant metal complexes.

Protocol 1: Synthesis of a Palladium(II) Complex with a Substituted Bromophenol Ligand

This protocol is based on the synthesis of a Pd(II) complex with 4-bromo-2,6-bis-hydroxymethyl-phenol (a close analog of the target ligand) and nicotinamide.[5] This reaction demonstrates the formation of a mixed-ligand complex.

Materials:

  • This compound (or 4-bromo-2,6-bis-hydroxymethyl-phenol)

  • Palladium(II) chloride (PdCl₂)

  • Nicotinamide

  • Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • pH meter

  • Spectrophotometer

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in ethanol in a round-bottom flask.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the desired molar equivalent of Palladium(II) chloride in a minimal amount of deionized water, with gentle heating if necessary.

  • Co-ligand Addition: To the solution of the primary ligand, add a solution of nicotinamide in ethanol.

  • Complexation Reaction: While stirring, slowly add the Palladium(II) chloride solution to the mixed ligand solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to the optimal level (e.g., pH 7 was found to be optimal for the analog) using a dilute NaOH solution.[5]

  • Reflux: Attach a condenser to the flask and reflux the mixture for a set period (e.g., 2-4 hours) to ensure the completion of the reaction.

  • Isolation and Purification: After cooling to room temperature, the resulting precipitate can be collected by filtration, washed with cold ethanol and deionized water, and then dried in a desiccator.

Characterization:

The resulting complex should be characterized by various spectroscopic and analytical techniques to confirm its structure and purity. These include:

  • UV-Vis Spectroscopy: To determine the optimal wavelength for absorbance measurements and to study the complex formation. For a similar Pd(II) complex, the maximum absorbance was observed at 450 nm.[5]

  • Infrared (IR) Spectroscopy: To identify the coordination sites of the ligands to the metal ion by observing shifts in the characteristic vibrational frequencies of the functional groups (e.g., O-H, C-O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structure of the complex in solution.

  • Elemental Analysis: To determine the empirical formula of the synthesized complex and confirm the molar ratios of the components.

  • Thermal Analysis (TGA/DSC): To study the thermal stability of the complex and identify the presence of coordinated or lattice water molecules.

Protocol 2: General Procedure for the Synthesis of Copper(II) Complexes for Catalytic Oxidation

This protocol outlines a general method for synthesizing copper(II) complexes with phenolic ligands, which can be adapted for this compound, for their application in catalytic oxidation reactions.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or other suitable copper salt

  • Methanol or Ethanol

  • Triethylamine or another suitable base

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve this compound in methanol or ethanol.

  • Deprotonation: Add a stoichiometric amount of a base, such as triethylamine, to deprotonate the phenolic hydroxyl group.

  • Addition of Metal Salt: Slowly add a solution of the copper(II) salt in the same solvent to the ligand solution with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature for several hours or with gentle heating to facilitate complex formation. The color of the solution will typically change upon complexation.

  • Isolation: The resulting complex may precipitate out of the solution. If so, it can be collected by filtration, washed with the solvent, and dried under vacuum. If the complex is soluble, the solvent can be removed under reduced pressure to yield the solid product.

Data Presentation

The quantitative data for the synthesized complexes should be summarized in tables for clarity and easy comparison.

Table 1: Physicochemical and Spectroscopic Data for a Hypothetical Pd(II) Complex

ParameterValue
Molar Ratio (Ligand:Co-ligand:Pd) 1:2:2[5]
Appearance Colored solid
λmax (nm) 450[5]
IR (cm⁻¹) O-H stretch Shifted upon coordination
¹H NMR (ppm) Characteristic shifts in aromatic and hydroxymethyl protons
Elemental Analysis (%) Calculated vs. Found

Table 2: Catalytic Activity of a Hypothetical Cu(II) Complex in Phenol Oxidation

SubstrateOxidantCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Selectivity (%)
Substituted PhenolH₂O₂149598 (to quinone)
Benzyl AlcoholO₂288590 (to aldehyde)

Visualization of Methodologies

The following diagrams illustrate the general workflows for the synthesis of metal complexes and their application in catalysis.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Preparation cluster_reaction Complexation cluster_characterization Characterization Ligand This compound CoLigand Co-ligand (e.g., Nicotinamide) Solvent1 Dissolve in Ethanol CoLigand->Solvent1 Co-ligand Solution Mix Mix Ligand Solutions Solvent1->Mix Co-ligand Solution Ligand_Sol Ligand_Sol Ligand_Sol->Mix Primary Ligand Solution Reaction Reaction & Reflux Mix->Reaction MetalSalt Metal Salt (e.g., PdCl2) Solvent2 Dissolve in Water/Ethanol MetalSalt->Solvent2 Metal Salt Solution Solvent2->Reaction Metal Salt Solution Isolation Isolation & Purification Reaction->Isolation Characterization Spectroscopic & Analytical Techniques Isolation->Characterization

Caption: General workflow for the synthesis of a mixed-ligand metal complex.

Catalysis_Workflow Catalyst Synthesized Metal Complex Reaction Catalytic Oxidation Reaction Catalyst->Reaction Substrate Substrate (e.g., Phenol) Substrate->Reaction Oxidant Oxidant (e.g., H2O2, O2) Oxidant->Reaction Analysis Reaction Monitoring (e.g., GC, HPLC) Reaction->Analysis Product Oxidized Product Analysis->Product Antimicrobial_Pathway Complex Metal Complex (this compound) Membrane Bacterial Cell Membrane Complex->Membrane Membrane Disruption ROS Reactive Oxygen Species (ROS) Generation Complex->ROS DNA_Damage DNA Damage ROS->DNA_Damage Enzyme_Inhibition Enzyme Inhibition ROS->Enzyme_Inhibition Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

References

Troubleshooting & Optimization

troubleshooting low yield in the bromination of 3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the bromination of 3-(hydroxymethyl)phenol, a common reaction in synthetic chemistry that can be prone to issues with yield and selectivity.

Troubleshooting Guide

Q1: My reaction is producing a mixture of polybrominated products, leading to a low yield of the desired monobrominated compound. What should I do?

A1: Polysubstitution is a common problem due to the strong activating nature of the phenolic hydroxyl group, which makes the aromatic ring highly susceptible to electrophilic attack.[1][2] The hydroxymethyl group also contributes, albeit more weakly, to this activation. To control the reaction and favor monosubstitution, consider the following strategies:

  • Choice of Brominating Agent: Avoid highly reactive agents like bromine water, which are known to cause multiple substitutions on activated rings.[1][3] Instead, use milder and more controllable reagents such as N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃).[1]

  • Control Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the brominating agent relative to the 3-(hydroxymethyl)phenol.[1]

  • Solvent Selection: The choice of solvent is critical. Polar, protic solvents like water can enhance the reactivity of the brominating agent, promoting polysubstitution.[1][3] Using non-polar solvents such as carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or dichloromethane (CH₂Cl₂) can temper the reaction's pace and improve selectivity for the monobrominated product.[1][4]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can help manage the reaction rate and reduce the likelihood of over-bromination.[1][5]

Q2: I'm observing poor regioselectivity, obtaining a mixture of isomers (e.g., 2-bromo, 4-bromo, and 6-bromo products). How can I improve the yield of a specific isomer?

A2: The hydroxyl group is a strong ortho, para-director, and the hydroxymethyl group is a weaker ortho, para-director. This combination leads to bromination at positions 2, 4, and 6. Achieving high regioselectivity can be challenging.

  • Steric Hindrance: The para-position (position 4) is generally favored due to reduced steric hindrance compared to the ortho-positions (2 and 6).[1] To further enhance para-selectivity, you can sometimes use sterically bulky brominating agents.

  • Solvent Effects: Non-polar solvents tend to favor the formation of the para-isomer.[1][4]

  • Protecting Groups: For achieving specific isomers, particularly ortho-bromination, a strategy involving protecting groups can be employed. For instance, one could protect the para position via sulfonation, perform the bromination at the ortho position, and then remove the sulfonic acid group.[3]

Q3: The reaction is very slow or does not proceed to completion. How can I improve the reaction rate without causing side reactions?

A3: An incomplete reaction can be just as detrimental to yield as side reactions. If you have already switched to milder conditions to control selectivity, you may need to optimize other parameters to ensure the reaction completes.

  • pH Adjustment: Studies on the bromination of phenols have shown that pH plays a significant role. Optimal reactivity is often observed in acidic media, for example, at pH 3-4, which can facilitate the generation of the active electrophile.[6][7]

  • Catalyst: In some cases, a mild acid catalyst like p-toluenesulfonic acid (pTsOH) can be used with NBS to promote selective bromination without significantly increasing side reactions.[8]

  • Reaction Time and Monitoring: Ensure you are allowing sufficient time for the reaction to complete. Monitor the progress closely using Thin-Layer Chromatography (TLC) to determine the optimal endpoint and avoid letting the reaction stir for too long, which could lead to product degradation or side reactions.[1]

Q4: My yield is significantly low even after purification. What are the common challenges in isolating the product?

A4: Low yield after workup and purification often points to difficulties in separating the desired product from byproducts or unreacted starting material.

  • Isomer Separation: The various monobrominated isomers of 3-(hydroxymethyl)phenol can have very similar polarities, making their separation by column chromatography challenging. Careful selection of the eluent system and using a high-performance column are crucial.

  • Product Solubility: Ensure the chosen extraction solvent effectively removes the product from the aqueous phase during workup.

  • Purification Method: If column chromatography is proving ineffective, consider recrystallization. This technique can sometimes provide excellent purification if a suitable solvent system can be found that selectively crystallizes the desired isomer.

Frequently Asked Questions (FAQs)

What is the expected major product in the monobromination of 3-(hydroxymethyl)phenol? The hydroxyl group is the dominant directing group. It strongly activates the positions ortho and para to it (positions 2, 4, and 6). Due to steric hindrance at the ortho positions, the para product, 4-bromo-3-(hydroxymethyl)phenol , is often the major isomer.

Which brominating agent is best for this reaction? For controlled monobromination, N-bromosuccinimide (NBS) is an excellent choice due to its milder reactivity compared to elemental bromine.[1][8] It often leads to better selectivity and reduces the formation of polybrominated byproducts.

What are the ideal solvent and temperature conditions? To favor controlled monobromination, a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is recommended.[1] The reaction should be conducted at a low temperature , typically between 0 °C and room temperature , to manage the high reactivity of the phenol ring.[1]

How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common and effective method.[1] Spot the reaction mixture alongside the starting material on a TLC plate at regular intervals. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. Using a UV lamp for visualization is typically effective for these aromatic compounds.

Data Summary: Influence of Reaction Parameters

The following table summarizes how different experimental parameters can influence the outcome of the bromination reaction, helping you select the right conditions.

ParameterCondition ACondition BExpected Outcome & Rationale
Brominating Agent Bromine Water (Br₂)N-Bromosuccinimide (NBS)A: High reactivity, often leads to polybromination.[3] B: Milder electrophile, provides better control for monosubstitution.[1]
Solvent Water / Acetic Acid (Polar, Protic)Dichloromethane (CH₂Cl₂) (Non-polar)A: Increases reactivity, favors polysubstitution.[1][3] B: Tempers reactivity, improves selectivity for monobromination, often favoring the para-isomer.[1]
Temperature 50 °C0 °CA: Increases reaction rate but significantly reduces selectivity and promotes side reactions. B: Slows the reaction but enhances control and selectivity, minimizing over-bromination.[1]
pH Neutral / BasicAcidic (pH 3-4)A: May result in slower reaction. B: Can increase the rate of electrophile generation, leading to optimal reactivity for some brominating systems.[6][7]

Key Experimental Protocols

Protocol 1: Controlled Monobromination using NBS

This protocol is designed to favor the formation of the monobrominated product.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(hydroxymethyl)phenol (1 equivalent) in a non-polar solvent like dichloromethane (CH₂Cl₂).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution over 20-30 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Once the starting material is consumed, proceed to the work-up.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bisulfite to destroy any remaining NBS. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate the desired isomer.[1]

Protocol 2: Bromination using KBr/KBrO₃ in Acidic Medium

This method generates bromine in situ under controlled acidic conditions.

  • Preparation: Dissolve 3-(hydroxymethyl)phenol (1 equivalent) in glacial acetic acid and water.[7]

  • Add Reagents: Add a solution of potassium bromide (KBr) and potassium bromate (KBrO₃) (typically in a 5:1 molar ratio) to the mixture.[1]

  • pH Adjustment: Carefully adjust the pH to approximately 3 by the dropwise addition of dilute HCl while stirring.[6][7]

  • Reaction: Stir the reaction mixture at room temperature, monitoring its progress by TLC.

  • Work-up: Once the reaction is complete, quench any excess bromine with sodium bisulfite solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous salt.

  • Purification: Concentrate the organic solution under reduced pressure and purify the resulting crude material by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start_node Low Yield Observed decision_node decision_node start_node->decision_node Analyze Crude Mixture (TLC, GC-MS, NMR) process_node process_node process_node1 Diagnosis: Polysubstitution decision_node->process_node1 Multiple Spots / Peaks (Higher MW) process_node2 Diagnosis: Poor Regioselectivity (Isomer Mixture) decision_node->process_node2 Multiple Spots / Peaks (Same MW) process_node3 Diagnosis: Incomplete Reaction decision_node->process_node3 Starting Material Remains process_node4 Diagnosis: Side Reaction (e.g., on -CH₂OH) decision_node->process_node4 Unexpected Spots / Side Products solution_node solution_node solution_node1 Solution: 1. Use Milder Reagent (NBS) 2. Control Stoichiometry (1 eq.) 3. Use Non-Polar Solvent 4. Lower Temperature process_node1->solution_node1 solution_node2 Solution: 1. Change Solvent 2. Lower Temperature 3. Consider Bulky Reagent process_node2->solution_node2 solution_node3 Solution: 1. Optimize pH (Acidic) 2. Increase Reaction Time 3. Check Reagent Purity process_node3->solution_node3 solution_node4 Solution: 1. Use Chemoselective Reagents 2. Protect Hydroxyl Groups process_node4->solution_node4

Caption: Troubleshooting workflow for diagnosing causes of low yield.

Reaction Pathway for Bromination of 3-(hydroxymethyl)phenol

Reaction_Pathway cluster_products Monobromination Products start_node 3-(hydroxymethyl)phenol p1 This compound (para, major) start_node->p1 + Br⁺ p2 6-Bromo-3-(hydroxymethyl)phenol (ortho) start_node->p2 + Br⁺ p3 2-Bromo-3-(hydroxymethyl)phenol (ortho) start_node->p3 + Br⁺ product_node product_node side_product_node side_product_node sp1 Di- and Tri-brominated Products p1->sp1 Excess Bromine p2->sp1 p3->sp1

Caption: Potential reaction products from the electrophilic bromination.

References

preventing side reactions in the synthesis of "4-Bromo-3-(hydroxymethyl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 4-Bromo-3-(hydroxymethyl)phenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the chosen synthetic route.

Route A: From 3-Hydroxybenzaldehyde via Bromination and Reduction

This route involves the bromination of 3-hydroxybenzaldehyde to yield 4-bromo-3-hydroxybenzaldehyde, followed by the selective reduction of the aldehyde group.

Workflow for Route A:

Route A Workflow start Start: 3-Hydroxybenzaldehyde bromination Step 1: Bromination start->bromination intermediate Intermediate: 4-Bromo-3-hydroxybenzaldehyde bromination->intermediate reduction Step 2: Reduction intermediate->reduction purification Purification reduction->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for Route A.

Troubleshooting Table for Route A

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4-bromo-3-hydroxybenzaldehyde (Bromination Step) - Incorrect Regioselectivity: Formation of isomeric byproducts such as 2-bromo-5-hydroxybenzaldehyde or 2-bromo-3-hydroxybenzaldehyde due to the directing effects of the hydroxyl and formyl groups.[1] - Over-bromination: The activated ring may undergo further bromination to yield dibromo- or tribromo- species. - Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or reaction time.- Control Reaction Temperature: Perform the bromination at a low temperature (e.g., 0°C) to enhance regioselectivity.[2] - Slow Addition of Brominating Agent: Add the brominating agent (e.g., bromine in a suitable solvent) dropwise to maintain a low concentration and minimize over-bromination.[2] - Use a Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) which can offer higher selectivity.
Incomplete Reduction of Aldehyde (Reduction Step) - Insufficient Reducing Agent: The molar ratio of the reducing agent to the aldehyde may be too low. - Decomposition of Reducing Agent: Sodium borohydride can decompose in acidic or protic solvents if not used under appropriate conditions. - Low Reaction Temperature: The reaction may be too slow at very low temperatures.- Increase Molar Ratio of Reducing Agent: Use a slight excess of sodium borohydride (e.g., 1.1-1.5 equivalents). - Control pH and Solvent: Perform the reduction in a suitable solvent like methanol or ethanol, and if necessary, in a buffered solution to prevent decomposition of the reducing agent. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction.
Presence of Impurities in Final Product - Unreacted Starting Material: Incomplete bromination or reduction. - Isomeric Byproducts: Carryover of isomeric brominated intermediates. - Over-reduced Products: Although unlikely with NaBH₄, stronger reducing agents could potentially reduce the bromine substituent.- Optimize Reaction Conditions: Ensure each step goes to completion by monitoring with TLC. - Purification: Purify the intermediate 4-bromo-3-hydroxybenzaldehyde by recrystallization or column chromatography before proceeding to the reduction step. Purify the final product using column chromatography on silica gel.
Route B: Direct Bromination of 3-Hydroxybenzyl Alcohol

This approach involves the direct electrophilic bromination of 3-hydroxybenzyl alcohol.

Workflow for Route B:

Route B Workflow start Start: 3-Hydroxybenzyl Alcohol bromination Direct Bromination start->bromination purification Purification bromination->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for Route B.

Troubleshooting Table for Route B

Issue Potential Cause(s) Recommended Solution(s)
Oxidation of the Hydroxymethyl Group - Harsh Brominating Agents: Reagents like bromine can oxidize the benzylic alcohol to the corresponding aldehyde or carboxylic acid.[3]- Use Mild Brominating Agents: Employ N-bromosuccinimide (NBS) as the bromine source.[3] - Use Additives: The addition of thiourea can help to prevent the oxidation of the alcohol during bromination with NBS.[3][4]
Low Yield and Formation of Multiple Products - Incorrect Regioselectivity: The hydroxyl and hydroxymethyl groups direct bromination to multiple positions on the aromatic ring. - Over-bromination: The highly activated ring is susceptible to the addition of more than one bromine atom. - Benzylic Bromination: Under certain conditions, the benzylic alcohol could be converted to a benzyl bromide.- Control Reaction Conditions: Perform the reaction at low temperatures to improve selectivity. - Protecting Groups: Consider protecting the phenolic hydroxyl group as an ether or silyl ether before bromination to control regioselectivity and reduce the ring's activation towards over-bromination. The protecting group can be removed in a subsequent step.[5][6]
Difficulty in Product Purification - Similar Polarity of Byproducts: Isomeric and over-brominated products may have similar polarities to the desired product, making separation by column chromatography challenging.- Derivative Formation: If purification is extremely difficult, consider converting the product to a derivative (e.g., an ester of the hydroxymethyl group) which may have different chromatographic properties. After purification, the derivative can be converted back to the desired product. - Recrystallization: Attempt recrystallization from various solvent systems to selectively crystallize the desired product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Route A, which proceeds through the bromination of 3-hydroxybenzaldehyde followed by reduction, is often more reliable. This is because the regioselectivity of the bromination of 3-hydroxybenzaldehyde is relatively well-documented, and the subsequent reduction of the aldehyde is a high-yielding and clean reaction with mild reducing agents like sodium borohydride.[3] Direct bromination of 3-hydroxybenzyl alcohol (Route B) can be complicated by the oxidation of the benzylic alcohol.[3]

Q2: I am observing the formation of multiple isomers during the bromination step. How can I improve the regioselectivity?

A2: To improve regioselectivity in favor of the 4-bromo isomer, you should perform the bromination at low temperatures (e.g., 0°C or below).[2] Slow, dropwise addition of the brominating agent is also crucial. Using a less reactive brominating agent, such as N-bromosuccinimide (NBS), can also enhance selectivity compared to using elemental bromine.

Q3: What are the best practices for handling bromine?

A3: Bromine is a highly corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LAH) for the reduction of the aldehyde in Route A?

A4: It is not recommended to use strong reducing agents like LAH. While LAH would effectively reduce the aldehyde, it is powerful enough to also cause the reductive cleavage of the carbon-bromine bond, leading to the formation of 3-(hydroxymethyl)phenol as a significant byproduct. A milder reducing agent like sodium borohydride is chemoselective for the aldehyde in the presence of the aryl bromide.

Q5: Should I protect the hydroxyl groups before bromination?

A5: Protecting the phenolic hydroxyl group can be a viable strategy, particularly in Route B, to prevent over-bromination and potentially improve regioselectivity.[5] A common protecting group for phenols is a methyl ether or a silyl ether.[5] However, this adds extra steps to your synthesis (protection and deprotection), so it should be considered if you are unable to achieve the desired outcome through optimization of the reaction conditions. For the hydroxymethyl group, protection is generally not necessary if a mild brominating agent is used.

Q6: How can I confirm the identity and purity of my final product?

A6: The identity and purity of this compound should be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and isomeric purity. Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product.

Experimental Protocols

Protocol for Route A: Synthesis of this compound from 3-Hydroxybenzaldehyde

Step 1: Synthesis of 4-Bromo-3-hydroxybenzaldehyde [2]

  • In a clean reaction vessel, dissolve 3-hydroxybenzaldehyde (1 equivalent) in dichloromethane.

  • Cool the stirred solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen).

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Reduction of 4-Bromo-3-hydroxybenzaldehyde

  • Dissolve 4-bromo-3-hydroxybenzaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise, ensuring the temperature remains low.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and adjust the pH to ~6-7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 4-Bromo-3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cross-coupling of 4-Bromo-3-(hydroxymethyl)phenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges with this substrate stem from the presence of the unprotected phenolic and benzylic hydroxyl groups. These functional groups can potentially coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, side reactions such as O-arylation of the phenol or oxidation of the hydroxymethyl group can occur under certain conditions. Optimizing catalyst loading is crucial to minimize these side reactions while achieving high yields of the desired C-C coupled product.

Q2: Can the hydroxyl groups on this compound interfere with the palladium catalyst?

A2: Yes, both the phenolic and hydroxymethyl groups can interact with the palladium center. The phenolic hydroxyl can form a palladium phenoxide, which might alter the catalyst's reactivity or lead to catalyst deactivation. The hydroxymethyl group could also coordinate with the metal, potentially influencing the reaction pathway. In some cases, a hydroxyl group positioned appropriately on a substrate can direct the cross-coupling reaction through the formation of a transient palladium alkoxide, which can be either beneficial or detrimental depending on the desired outcome.[1][2]

Q3: Is it necessary to protect the hydroxyl groups before performing a cross-coupling reaction?

A3: While not always mandatory, protecting the hydroxyl groups can simplify the reaction and prevent side reactions, often leading to cleaner reaction profiles and higher yields. The choice to use a protecting group strategy depends on the specific cross-coupling reaction, the reaction conditions, and the tolerance of the catalyst system. Benzyl or silyl ethers are commonly used protecting groups for phenols and alcohols.

Q4: What are typical starting catalyst loadings for Suzuki, Heck, and Sonogashira couplings with this substrate?

A4: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point for Suzuki, Heck, and Sonogashira reactions.[3] The optimal loading will depend on the specific reaction conditions, including the choice of ligand, base, solvent, and temperature. For particularly challenging substrates or to improve cost-effectiveness, catalyst loading can sometimes be reduced to ppm levels with highly active catalyst systems.

Q5: How can I minimize homocoupling of my coupling partner?

A5: Homocoupling, especially of boronic acids in Suzuki reactions or terminal alkynes in Sonogashira reactions, is a common side reaction. To minimize this, you can try the following:

  • Reduce the catalyst loading.

  • Slowly add the coupling partner to the reaction mixture.

  • For Sonogashira couplings, ensure an appropriate amount of a copper(I) co-catalyst is used, as it can suppress alkyne homocoupling.[4]

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium precatalyst is properly activated. - Use fresh, high-purity catalyst. - Degas all solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst.
Inappropriate Ligand - Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For Suzuki reactions, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective. For Sonogashira, PPh₃ or dppf are common choices.[5]
Incorrect Base - The strength and solubility of the base are critical. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. For Sonogashira and Heck reactions, amine bases like triethylamine or diisopropylethylamine are typically used.[5]
Poor Solvent Quality - Use anhydrous, degassed solvents. Common choices include toluene, dioxane, THF, and DMF.[5]
Low Reaction Temperature - While milder temperatures may be desired to avoid side reactions, a complete lack of reactivity might indicate the temperature is too low. Gradually increase the temperature and monitor the reaction progress.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause & Troubleshooting Steps
Homocoupling of Boronic Acid/Alkyne - Cause: High catalyst loading, rapid addition of coupling partner. - Solution: Decrease catalyst loading. Add the boronic acid or alkyne portion-wise or via syringe pump. In Sonogashira reactions, optimize the amount of copper co-catalyst.[4]
Dehalogenation of Starting Material - Cause: Presence of water or oxygen leading to catalyst decomposition. - Solution: Ensure strictly anaerobic and anhydrous conditions. Use high-purity, dry solvents.[5]
O-Arylation of Phenol - Cause: The phenolic oxygen acting as a nucleophile. - Solution: Consider protecting the phenolic hydroxyl group (e.g., as a methyl or benzyl ether). Alternatively, screen different bases and solvents to disfavor O-arylation.
Oxidation of Hydroxymethyl Group - Cause: Certain palladium catalysts under specific conditions can oxidize alcohols. - Solution: Use milder reaction conditions (lower temperature). Screen different palladium sources and ligands. Protecting the hydroxymethyl group is also an effective strategy.

Experimental Protocols

Below are generalized protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

Suzuki Coupling (General Protocol)
Parameter Condition
Reactants This compound (1.0 eq.), Arylboronic acid (1.2-1.5 eq.)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (1-3 mol%)
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq.)
Solvent Toluene/Water (4:1) or Dioxane/Water (4:1)
Temperature 80-100 °C
Time 4-24 hours

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture and the palladium catalyst/ligand.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling (General Protocol)
Parameter Condition
Reactants This compound (1.0 eq.), Alkene (1.2-1.5 eq.)
Catalyst Pd(OAc)₂ (1-3 mol%)
Ligand P(o-tol)₃ or PPh₃ (2-6 mol%)
Base Et₃N or K₂CO₃ (2.0-3.0 eq.)
Solvent DMF or Acetonitrile
Temperature 100-140 °C
Time 12-24 hours

Procedure:

  • To a dry, sealed tube, add this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, the base, and the alkene.

  • Seal the tube and heat to the specified temperature.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling (General Protocol)
Parameter Condition
Reactants This compound (1.0 eq.), Terminal Alkyne (1.1-1.2 eq.)
Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)
Co-catalyst CuI (1-5 mol%)
Base Et₃N or DIPEA (2.0-3.0 eq.)
Solvent THF or DMF, degassed
Temperature Room Temperature to 50 °C
Time 2-12 hours

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir at the appropriate temperature and monitor the reaction by TLC.

  • Upon completion, dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[6]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Base to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent & Catalyst/Ligand B->C D 4. Heat to Target Temperature C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool & Dilute with Organic Solvent E->F G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry, Filter, & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Start Low Yield or No Reaction Catalyst Check Catalyst Activity (Fresh? Degassed?) Start->Catalyst Ligand Screen Ligands (Bulky, e--rich?) Catalyst->Ligand If catalyst is OK Base Vary Base (Strength, Solubility) Ligand->Base If ligand is suitable Solvent Check Solvent (Anhydrous, Degassed?) Base->Solvent If base is appropriate Temp Increase Temperature Incrementally Solvent->Temp If solvent is good SideProducts Significant Side Products? Temp->SideProducts If still low yield Homocoupling Reduce Catalyst Loading Slow Substrate Addition SideProducts->Homocoupling Yes (Homocoupling) Dehalogenation Improve Inert Atmosphere Use Anhydrous Solvents SideProducts->Dehalogenation Yes (Dehalogenation) O_Arylation Protect Phenol Group Screen Bases/Solvents SideProducts->O_Arylation Yes (O-Arylation) Success Reaction Optimized SideProducts->Success No Homocoupling->Success Dehalogenation->Success O_Arylation->Success

Caption: Troubleshooting workflow for optimizing cross-coupling reactions.

References

Technical Support Center: Purification of 4-Bromo-3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Bromo-3-(hydroxymethyl)phenol.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues that may arise during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My purified this compound is colored (yellow or brown). What is the cause, and how can I remove the color?

A1:

  • Cause: The coloration is likely due to the presence of oxidized impurities or residual bromine from the synthesis. Phenolic compounds are susceptible to oxidation, which can form colored quinone-like structures.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as excessive amounts can lead to a loss of your desired product.

    • Reducing Agent Wash: During the work-up of your crude product, wash the organic layer with a dilute solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench any remaining bromine.

    • Inert Atmosphere: If possible, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q2: I am experiencing a low yield after recrystallization. What are the common reasons for this, and how can I improve it?

A2:

  • Cause: Low recovery from recrystallization is often due to using too much solvent, premature crystallization, or incomplete precipitation.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions until the solid just dissolves will prevent a significant portion of your product from remaining in the mother liquor upon cooling.

    • Prevent Premature Crystallization: Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crystallizing on the filter paper.

    • Ensure Complete Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Recover a Second Crop: Concentrate the mother liquor (the remaining solution after the first filtration) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

Q3: My TLC analysis shows multiple spots after purification. How can I improve the separation?

A3:

  • Cause: The presence of multiple spots on TLC indicates that the purification was incomplete and impurities remain. These could be unreacted starting materials, isomeric byproducts, or polybrominated species.

  • Troubleshooting Steps for Column Chromatography:

    • Optimize the Eluent System: Experiment with different solvent systems to achieve better separation on TLC before running the column. For polar compounds like phenols, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is common. A good starting point is a solvent system that gives your desired product an Rf value of around 0.3.

    • Use a Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution, gradually increasing the polarity of the eluent during the chromatography.

    • Proper Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (that is then evaporated onto a small amount of silica) before loading it onto the column in a narrow band.

Q4: The compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4:

  • Cause: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or if the solution is supersaturated with impurities.

  • Troubleshooting Steps:

    • Add More Solvent: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point to a temperature below the compound's melting point.

    • Slower Cooling: Allow the solution to cool more slowly to encourage gradual crystal formation.

    • Use a Seed Crystal: Introduce a small crystal of the pure compound to the cooled solution to initiate crystallization.

    • Change the Solvent System: Consider using a different solvent or solvent mixture with a lower boiling point.

Quantitative Data on Purification Methods

The following table presents representative data on the purity and yield of this compound after various purification methods. This data is intended to provide a general comparison to aid in the selection of an appropriate purification strategy.

Purification MethodPurity (by HPLC)Yield (%)Notes
Single Recrystallization95 - 97%60 - 75%Effective for removing baseline impurities and some colored byproducts.
Double Recrystallization> 98%45 - 60%Higher purity is achieved, but with a significant reduction in the overall yield.
Flash Column Chromatography> 99%70 - 85%Provides the highest purity and good recovery, especially for separating closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent system (e.g., a mixture of ethyl acetate and hexane, or toluene). Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of this compound

  • Eluent Selection: Determine a suitable eluent system by TLC analysis. A common starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Adjust the ratio to achieve an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply positive pressure to begin the separation. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Diagram 1: Troubleshooting Purification Workflow

G start Crude Product (this compound) tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot column_chromatography Column Chromatography single_spot->column_chromatography No recrystallization Recrystallization single_spot->recrystallization Yes multiple_spots Multiple Spots pure_product Pure Product column_chromatography->pure_product check_color Colored Product? recrystallization->check_color oiling_out Oiling Out? recrystallization->oiling_out check_color->pure_product No charcoal_treatment Recrystallize with Activated Charcoal check_color->charcoal_treatment Yes charcoal_treatment->pure_product adjust_solvent Adjust Solvent System or Cool Slowly oiling_out->adjust_solvent Yes low_yield Low Yield? oiling_out->low_yield No adjust_solvent->recrystallization low_yield->pure_product No optimize_recrystallization Optimize Recrystallization (Minimize Solvent, Slow Cooling) low_yield->optimize_recrystallization Yes optimize_recrystallization->recrystallization

Caption: A logical workflow for troubleshooting common issues during the purification of this compound.

Diagram 2: Potential Side Reactions in Synthesis

G start 3-(hydroxymethyl)phenol bromination Bromination (e.g., Br2, HOAc) start->bromination desired_product This compound (Desired Product) bromination->desired_product dibromo_product 2,4-Dibromo-3-(hydroxymethyl)phenol (Over-bromination) bromination->dibromo_product Excess Bromine other_isomer 6-Bromo-3-(hydroxymethyl)phenol (Isomeric Impurity) bromination->other_isomer Minor Product oxidation_product Oxidized Impurities (Colored) desired_product->oxidation_product Oxidation

Technical Support Center: Managing Regioselectivity in Reactions of 4-Bromo-3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the regioselectivity of chemical reactions involving 4-Bromo-3-(hydroxymethyl)phenol.

Understanding the Reactivity of this compound

This compound possesses three key functional groups that influence its reactivity and the regioselectivity of its reactions: a hydroxyl (-OH) group, a bromine (-Br) atom, and a hydroxymethyl (-CH2OH) group.

  • Hydroxyl (-OH) group: A strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. It significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.

  • Bromine (-Br) atom: A deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

  • Hydroxymethyl (-CH2OH) group: Generally considered a weakly deactivating group and an ortho, para-director.

The interplay of these directing effects determines the position of incoming substituents. The powerful activating and directing effect of the hydroxyl group often dominates, favoring substitution at the positions ortho and para to it.

Troubleshooting Guides and FAQs

Electrophilic Aromatic Substitution (EAS) Reactions

Question 1: I am attempting a nitration reaction on this compound and obtaining a mixture of products with low yield of the desired isomer. How can I improve the regioselectivity?

Answer:

Controlling the regioselectivity in the nitration of highly activated phenols like this compound can be challenging, often leading to multiple nitrated products and oxidative side reactions.[1][2] Here are several troubleshooting strategies:

  • Choice of Nitrating Agent and Conditions:

    • Mild Nitrating Agents: Avoid harsh conditions like concentrated nitric and sulfuric acid, which can lead to over-reaction and degradation.[1][2] Consider using milder nitrating agents such as dilute nitric acid at low temperatures (e.g., 298 K) or cerium(IV) ammonium nitrate (CAN) in the presence of a base like sodium bicarbonate, which has been shown to favor ortho-nitration of phenols.

    • Heterogeneous Conditions: Using a system like NaNO₃ with Mg(HSO₄)₂ and wet SiO₂ in a non-polar solvent like dichloromethane can provide milder reaction conditions and may improve regioselectivity.

  • Protecting Group Strategy: The strong activating effect of the phenolic hydroxyl group can be attenuated by using a protecting group.

    • Acetylation: Protect the hydroxyl group as an acetate ester. The acetyl group is still an ortho, para-director but is less activating than the hydroxyl group, allowing for more controlled substitution.[1]

    • Deprotection: After the nitration step, the acetyl group can be easily removed by hydrolysis.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor the formation of the para-substituted product due to reduced solvation of the reaction intermediates.

dot

Nitration_Strategy cluster_main Troubleshooting Nitration Start Low Regioselectivity in Nitration ProtectOH Protect Hydroxyl Group (e.g., Acetylation) Start->ProtectOH Option 1 MildNitration Use Mild Nitrating Agent (e.g., dilute HNO3, CAN) Start->MildNitration Option 2 NitrationStep Perform Nitration ProtectOH->NitrationStep Solvent Optimize Solvent MildNitration->Solvent DesiredProduct Improved Regioselectivity Solvent->DesiredProduct Deprotection Deprotect Hydroxyl Group NitrationStep->Deprotection Deprotection->DesiredProduct

Caption: Workflow for improving nitration regioselectivity.

Question 2: During the bromination of this compound, I am observing polysubstitution. How can I achieve mono-bromination?

Answer:

The high activation of the phenol ring by the hydroxyl group makes it prone to polyhalogenation, especially with bromine water.[3] To achieve selective mono-bromination, consider the following:

  • Solvent Choice: Perform the reaction in a less polar solvent such as carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) at low temperatures.[3] These solvents reduce the electrophilicity of bromine and minimize the formation of the highly reactive phenoxide ion, thus disfavoring polysubstitution.

  • Brominating Agent: Use a milder brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

  • Temperature Control: Maintain a low reaction temperature to decrease the reaction rate and enhance selectivity.

Quantitative Data Summary: Electrophilic Aromatic Substitution

ReactionElectrophileTypical ConditionsExpected Major Isomer(s)Potential Issues
NitrationNO₂⁺Dilute HNO₃, low temp.Mixture of ortho- and para-nitro isomersPolysubstitution, oxidation[1]
HalogenationBr⁺Br₂ in CCl₄, low temp.Mono-brominated productPolysubstitution with polar solvents[3]
Friedel-Crafts AcylationRCO⁺Acyl chloride, Lewis acidortho- and para-acylated productsO-acylation, low yields[4]
Cross-Coupling Reactions

Question 3: I want to perform a Suzuki coupling at the bromine position of this compound. What should I consider to ensure the reaction is successful and regioselective?

Answer:

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. For successful coupling at the bromine position of this compound, consider the following:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). The ligand can influence the efficiency and selectivity of the reaction.

  • Base: A base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically employed.

  • Protecting the Phenolic Hydroxyl Group: The acidic proton of the phenolic hydroxyl group can interfere with the catalytic cycle. While some Suzuki couplings tolerate free phenols, protecting the -OH group (e.g., as a methyl or benzyl ether) can sometimes improve yields and prevent side reactions.

dot

Suzuki_Coupling_Workflow cluster_workflow Suzuki Coupling Experimental Workflow Start This compound Protection Optional: Protect -OH group Start->Protection Reactants Add Boronic Acid, Palladium Catalyst, Ligand, and Base Protection->Reactants Reaction Heat under Inert Atmosphere Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for a Suzuki coupling reaction.

Reactions Involving the Hydroxymethyl Group

Question 4: How can I selectively perform reactions on the hydroxymethyl group without affecting the phenolic hydroxyl group or the aromatic ring?

Answer:

Selective reaction at the hydroxymethyl group requires careful choice of reagents and conditions to differentiate it from the more acidic phenolic hydroxyl group.

  • Selective Acylation/Etherification:

    • Protect the Phenolic Hydroxyl Group First: The phenolic -OH is more acidic and will react preferentially with many acylating and alkylating agents. To achieve selectivity, first protect the phenolic hydroxyl group (e.g., as a silyl ether or benzyl ether).

    • Reaction on the Primary Alcohol: Once the phenolic -OH is protected, the primary alcohol of the hydroxymethyl group can be selectively acylated or etherified under standard conditions.

    • Deprotection: Subsequently, remove the protecting group from the phenol to yield the desired product.

  • Oxidation: Selective oxidation of the hydroxymethyl group to an aldehyde can be achieved using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). These reagents are less likely to oxidize the electron-rich phenol ring under controlled conditions.

Experimental Protocols

Protocol 1: Regioselective Mono-nitration of a Substituted Phenol (Adapted)

This protocol is adapted for this compound based on general methods for the nitration of phenols.

  • Protection (Optional but Recommended):

    • Dissolve this compound (1 equivalent) in pyridine.

    • Cool the solution to 0 °C and add acetic anhydride (1.1 equivalents) dropwise.

    • Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete formation of the acetate ester.

    • Perform an aqueous workup to isolate the protected phenol.

  • Nitration:

    • Dissolve the protected phenol in a suitable solvent like dichloromethane or acetonitrile.

    • Cool the solution to 0-5 °C.

    • Slowly add a mild nitrating agent, such as a solution of NH₄NO₃ and KHSO₄ in acetonitrile.[5]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with cold water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude nitrated product in methanol.

    • Add a catalytic amount of a base (e.g., K₂CO₃) or acid (e.g., HCl).

    • Stir at room temperature until the acetate group is fully hydrolyzed (monitor by TLC).

    • Neutralize the reaction mixture and extract the final product.

  • Purification: Purify the final product by column chromatography to separate the isomers.

Protocol 2: Suzuki Coupling of this compound (General Procedure)

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

stability issues of "4-bromo-3-(hydroxymethyl)phenol" under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-bromo-3-(hydroxymethyl)phenol under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound in acidic solutions?

While specific stability data for this compound is limited, based on the reactivity of its functional groups (a brominated phenol and a benzylic alcohol), several potential degradation pathways can be anticipated under acidic conditions. The primary concerns are reactions involving the hydroxymethyl group, which is susceptible to acid-catalyzed transformations.

Q2: What are the likely degradation products of this compound under acidic conditions?

Under acidic conditions, particularly with heating, the hydroxymethyl group is the most probable site of reaction. Potential degradation products could include:

  • 4-bromo-3-(chloromethyl)phenol: In the presence of hydrochloric acid, the hydroxyl group of the hydroxymethyl moiety can be substituted by a chlorine atom.[1]

  • Bis(4-bromo-3-hydroxyphenyl)methane derivatives: Acid-catalyzed self-condensation between two molecules of this compound can lead to the formation of a diarylmethane bridge.

  • Polymeric materials: Further condensation reactions could result in the formation of oligomers or polymers.

  • Dibenzyl ether derivatives: Dehydration between two hydroxymethyl groups of adjacent molecules can form an ether linkage.

Q3: How does pH affect the stability of this compound?

The stability of this compound is expected to be pH-dependent. While it may be relatively stable in mildly acidic solutions at room temperature, stronger acids and elevated temperatures can accelerate degradation. The phenolic hydroxyl group itself is weakly acidic and would be protonated only under very strong acidic conditions. The primary instability arises from the acid catalysis of reactions involving the hydroxymethyl group.

Q4: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry, and dark place. For solutions, it is advisable to use a buffered system if possible, or to prepare fresh solutions before use, especially if the downstream application is sensitive to impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new, unexpected peaks in HPLC analysis of an acidic solution of this compound. Degradation of the compound.Prepare fresh samples for analysis. If the mobile phase is acidic, consider the possibility of on-column degradation. If possible, adjust the pH of the mobile phase to be less acidic. Analyze the sample using a less harsh analytical method if available.
Low assay value or poor recovery in experiments involving acidic conditions. Degradation of the compound during the experimental procedure.Review the pH, temperature, and duration of exposure to acidic conditions in your protocol. Consider performing a forced degradation study to identify the specific stressor causing the issue. Protect the sample from light, as this can sometimes accelerate degradation.
Inconsistent reaction yields when using this compound as a reactant in an acidic medium. Instability of the starting material under the reaction conditions.Before starting the main reaction, test the stability of this compound under the planned reaction conditions (solvent, temperature, pH) for a short period. Analyze for degradation by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Formation of a precipitate or cloudiness in an acidic solution of this compound over time. Formation of insoluble degradation products, such as polymers or condensation products.Characterize the precipitate if possible. This may indicate a significant degradation pathway. Consider reducing the concentration of the compound or the acidity of the solution if the application allows.

Summary of Potential Degradation Products

Degradation Product Formation Conditions Notes
4-bromo-3-(chloromethyl)phenolPresence of hydrochloric acid, especially with heating.A nucleophilic substitution reaction.[1]
Bis(4-bromo-3-hydroxyphenyl)methaneStrong acid catalysis, elevated temperatures.A condensation reaction between two molecules.
Polymeric/Oligomeric byproductsHarsh acidic conditions, prolonged reaction times.Resulting from multiple condensation events.
Dibenzyl ether derivativeAcid-catalyzed dehydration.Formation of an ether linkage between two molecules.

Experimental Protocols

Protocol for Stability Testing of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound in an acidic solution.

1. Materials and Reagents:

  • This compound

  • High-purity water

  • Acetonitrile (HPLC grade)

  • An acid such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • A C8 or C18 HPLC column (e.g., Phenomenex Luna C8(2) or Lichrospher 100 RP-18)[2][3]

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.

  • Acidic Test Solution: Prepare the acidic solution for the stability test by diluting the chosen acid in water to the desired pH.

  • Sample Preparation: At time zero (t=0), dilute an aliquot of the stock solution with the acidic test solution to a final target concentration.

3. Stability Study Conditions:

  • Store the prepared sample solution under the desired conditions (e.g., room temperature, elevated temperature).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution for HPLC analysis.

4. HPLC Analysis:

  • Column: Phenomenex Luna C8(2) (150 mm x 2.0 mm, 3 µm particle size) or equivalent.[3][4]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.05% trifluoroacetic acid.[3][4] A sample gradient could be: 2% B to 20% B over 0.1 min, then to 50% B over 15 min, and then to 70% B over 15 min.[3][4]

  • Flow Rate: 0.25 mL/min.[3][4]

  • Column Temperature: 30 °C.[3][4]

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, for example, 210 nm or 286 nm.[2][3][4]

  • Injection Volume: 5 µL.[3][4]

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of the compound remaining over time.

  • Observe the appearance of any new peaks, which would indicate degradation products.

Visualizations

Hypothetical_Degradation_Pathway This compound This compound Intermediate_Carbocation Benzylic Carbocation Intermediate This compound->Intermediate_Carbocation H+ (Acid Catalyst) -H2O Product_Substitution 4-bromo-3-(chloromethyl)phenol Intermediate_Carbocation->Product_Substitution +Cl- Product_Condensation Bis(4-bromo-3-hydroxyphenyl)methane Intermediate_Carbocation->Product_Condensation + this compound -H+ Product_Ether Dibenzyl Ether Derivative Intermediate_Carbocation->Product_Ether + this compound (reaction at -OH) -H+ Product_Polymer Polymeric Products Product_Condensation->Product_Polymer Further Condensation

Caption: Hypothetical acid-catalyzed degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Study cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound Test_Sample Prepare Test Sample (t=0) Stock_Solution->Test_Sample Acidic_Solution Prepare Acidic Test Solution Acidic_Solution->Test_Sample Incubation Incubate at Desired Temperature Test_Sample->Incubation Sampling Withdraw Aliquots at Specified Time Intervals Incubation->Sampling HPLC_Analysis Analyze by HPLC Sampling->HPLC_Analysis Data_Processing Quantify Peak Areas and Assess Degradation HPLC_Analysis->Data_Processing

Caption: General experimental workflow for stability testing.

References

Technical Support Center: Enhancing the Solubility of 4-Bromo-3-(hydroxymethyl)phenol for Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-3-(hydroxymethyl)phenol. This resource is designed for researchers, chemists, and professionals in drug development and materials science to address challenges related to the solubility of this versatile intermediate in various chemical transformations. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides for common reactions, and experimental protocols to optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white solid.[1] Due to the presence of a polar hydroxyl group and a hydroxymethyl group, it exhibits moderate polarity. It is generally soluble in polar organic solvents and has limited solubility in nonpolar solvents and water.

Q2: In which common organic solvents is this compound most soluble?

Q3: How does temperature affect the solubility of this compound?

A3: As with most solid organic compounds, the solubility of this compound in organic solvents is expected to increase with temperature. Heating the solvent is a common technique to dissolve this compound for reactions.

Q4: Can pH be adjusted to improve the solubility of this compound in aqueous media?

A4: Yes. As a phenol, this compound is weakly acidic. In aqueous solutions, increasing the pH by adding a base (e.g., sodium hydroxide, potassium carbonate) will deprotonate the phenolic hydroxyl group to form a more polar phenoxide salt, which will significantly increase its water solubility.

Solubility Data

The following table provides estimated solubility data for this compound in a variety of common laboratory solvents at two different temperatures. These values are estimates based on the compound's structure and qualitative literature data for similar compounds and should be used as a guideline for solvent selection.

SolventPolarity IndexEstimated Solubility at 25°C ( g/100 mL)Estimated Solubility at 50°C ( g/100 mL)
Water9.0< 0.50.5 - 1.0
Methanol6.615 - 25> 30
Ethanol5.210 - 20> 25
Isopropanol4.35 - 1515 - 25
Acetone5.110 - 20> 25
Ethyl Acetate4.42 - 810 - 20
Dichloromethane3.41 - 55 - 15
Toluene2.4< 11 - 5
Dimethylformamide (DMF)6.4> 30> 40
Dimethyl Sulfoxide (DMSO)7.2> 30> 40

Troubleshooting Guides for Common Reactions

The versatility of this compound allows for its use in a variety of synthetic transformations, including Suzuki-Miyaura cross-coupling, etherification, and esterification reactions.[2] Poor solubility can often be a limiting factor in achieving high yields and efficient reaction times.

Suzuki-Miyaura Cross-Coupling Reactions

Problem: My Suzuki-Miyaura reaction with this compound is slow, incomplete, or I observe decomposition of the starting material.

G cluster_0 Troubleshooting Suzuki-Miyaura Coupling start Low Yield/Incomplete Reaction q1 Is the starting material fully dissolved? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No base_check Is the base soluble? a1_yes->base_check sol_change Change to a more polar aprotic solvent (e.g., DMF, Dioxane/H2O). a1_no->sol_change heat Increase reaction temperature. sol_change->heat heat->base_check base_sol Use a soluble base (e.g., K3PO4, Cs2CO3) or add a co-solvent (e.g., water). base_check->base_sol No catalyst_check Is the catalyst active? base_check->catalyst_check Yes base_sol->catalyst_check catalyst_sol Degas solvent thoroughly. Check ligand and palladium source. catalyst_check->catalyst_sol end Reaction Optimized catalyst_sol->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

  • Answer: Poor solubility of either the this compound or the boronic acid partner can hinder the reaction.

    • Solvent System: Consider switching to a more effective solvent system. A mixture of a polar aprotic solvent like dioxane or DMF with water is often effective for Suzuki couplings as it can help dissolve both the organic substrates and the inorganic base.

    • Base Selection: The choice and solubility of the base are critical.[3] If using an inorganic base like potassium carbonate or cesium carbonate, ensure it has sufficient solubility in the reaction medium. The addition of water can aid in dissolving the base.[3]

    • Temperature: Increasing the reaction temperature can improve the solubility of all components and increase the reaction rate. Monitor for potential decomposition at higher temperatures.

    • Phase-Transfer Catalyst: In biphasic systems, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between components in different phases.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1 v/v), to the flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Etherification Reactions (e.g., Williamson Ether Synthesis)

Problem: My etherification reaction is not proceeding to completion, and I suspect solubility is the issue.

G cluster_1 Troubleshooting Etherification start Incomplete Etherification q1 Is the phenoxide salt fully formed and soluble? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes base_change Use a stronger base (e.g., NaH) or a more polar solvent (e.g., DMF, DMSO). a1_no->base_change alkyl_halide_check Is the alkylating agent soluble and reactive? a1_yes->alkyl_halide_check temp_inc Increase reaction temperature. base_change->temp_inc temp_inc->alkyl_halide_check alkyl_halide_sol Check reactivity of alkyl halide. Consider using a more reactive leaving group (e.g., I > Br > Cl). alkyl_halide_check->alkyl_halide_sol end Reaction Optimized alkyl_halide_sol->end

Caption: Troubleshooting workflow for etherification.

  • Answer: The formation and solubility of the intermediate phenoxide salt are crucial for a successful Williamson ether synthesis.

    • Solvent Choice: Highly polar aprotic solvents like DMF or DMSO are excellent choices as they can dissolve the phenoxide salt effectively.

    • Base: A strong base is required to deprotonate the phenol. Sodium hydride (NaH) is commonly used and forms the sodium phenoxide salt. Ensure the base is fresh and reactive.

    • Temperature: Gentle heating can facilitate the dissolution of the starting material and the phenoxide salt, as well as accelerate the rate of the Sₙ2 reaction.

  • Phenoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF. Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 50-60°C) may be required for less reactive alkyl halides.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Esterification Reactions

Problem: The esterification of this compound is inefficient, leading to low yields.

G cluster_2 Troubleshooting Esterification start Low Ester Yield q1 Is the starting material soluble in the reaction medium? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes solvent_change Use a co-solvent like dichloromethane or THF to ensure homogeneity. a1_no->solvent_change coupling_agent Consider using a coupling agent (e.g., DCC, EDC) with the carboxylic acid. a1_yes->coupling_agent solvent_change->coupling_agent acyl_chloride Alternatively, use a more reactive acyl chloride or anhydride. coupling_agent->acyl_chloride base_check Is the base (e.g., pyridine, triethylamine) soluble and acting as a good acid scavenger? acyl_chloride->base_check base_sol Ensure the base is soluble. DMAP can be used as a catalyst. base_check->base_sol end Reaction Optimized base_sol->end

Caption: Troubleshooting workflow for esterification.

  • Answer: For esterification, ensuring all reactants are in the same phase is key.

    • Solvent: A non-protic solvent that can dissolve both the phenol and the acylating agent is preferred. Dichloromethane or tetrahydrofuran (THF) are common choices.

    • Acylating Agent: If using a carboxylic acid, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often necessary. More commonly, a more reactive acyl chloride or anhydride is used.

    • Base/Catalyst: An organic base such as triethylamine or pyridine is typically used to scavenge the HCl produced when using an acyl chloride. A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), a solvent such as dichloromethane, and an organic base like triethylamine (1.5 eq.).

  • Acyl Chloride Addition: Cool the mixture to 0°C and add the acyl chloride (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

  • Work-up: Quench the reaction with water and separate the layers. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude ester, which can be purified by column chromatography or recrystallization.

References

Technical Support Center: Deprotection of 4-Bromo-3-(hydroxymethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the deprotection of 4-bromo-3-(hydroxymethyl)phenol derivatives. The methods and advice provided are tailored to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in deprotecting derivatives of this compound?

A1: The primary challenge arises from the presence of two distinct hydroxyl groups: a phenolic hydroxyl and a primary benzylic alcohol. These groups have different reactivities, which can lead to issues with selectivity. A chosen deprotection method might unintentionally cleave a protecting group from the wrong hydroxyl group or affect other sensitive functionalities on the molecule. Therefore, selecting an appropriate protecting group and a highly selective deprotection method is critical.

Q2: How do I choose a deprotection strategy for selective cleavage?

A2: The strategy depends entirely on the protecting groups used. Orthogonal protection, where each protecting group is removed by a unique set of conditions, is ideal. For example, protecting the phenol as a silyl ether and the benzylic alcohol as a benzyl ether allows for selective deprotection. Phenolic silyl ethers are generally more labile to certain reagents than their aliphatic counterparts.[1][2]

Q3: Can a single reagent deprotect both hydroxyl groups simultaneously?

A3: Yes, many standard deprotection methods will cleave protecting groups from both positions, especially if the same type of protecting group (e.g., two silyl ethers) is used. For instance, strong fluoride sources like tetra-n-butylammonium fluoride (TBAF) will typically remove most silyl ethers, while strong acids like HBr can cleave many ether-based protecting groups.[3][4]

Q4: What general precautions should I take during deprotection reactions?

A4: Always run reactions under an inert atmosphere (e.g., nitrogen or argon), especially when using air- or moisture-sensitive reagents like BBr₃ or NaH. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid over-reaction and the formation of byproducts.[5] Finally, ensure your workup procedure is appropriate for quenching the specific reagent used.

Deprotection Troubleshooting Guides

This section provides specific troubleshooting advice for common protecting groups used on the phenolic and hydroxymethyl positions.

Silyl Ethers (e.g., TBDMS, TIPS)

Silyl ethers are widely used due to their ease of installation and versatile removal conditions. Phenolic silyl ethers are significantly more labile than alkyl silyl ethers under many conditions.[1][6]

Q: My phenolic TBDMS group is not coming off with mild acid, but I want to keep my benzylic TBDMS group intact. What should I do?

A: This is a common selectivity challenge. While acidic conditions can work, they sometimes lack the desired selectivity.[7]

  • Solution 1: Use a milder fluoride source. Instead of TBAF, which may be too harsh, try KHF₂ in methanol at room temperature. This reagent has been shown to be highly selective for the deprotection of phenolic TBDMS groups in the presence of silyl ethers on primary alcohols.[1]

  • Solution 2: Use a base-mediated method. A system of sodium hydride (NaH) in DMF is highly effective and chemoselective for cleaving aryl silyl ethers, leaving aliphatic ones untouched. The reaction is often very rapid.[2][8]

Q: I'm trying to remove a TBDMS group with TBAF, but the reaction is sluggish and the yield is low. What's going wrong?

A: Several factors could be at play.

  • Solvent Quality: Ensure you are using dry THF. Water content can interfere with the reaction.

  • Steric Hindrance: If the area around the silyl ether is highly hindered, the reaction may require longer times or elevated temperatures.

  • TBAF Quality: The TBAF reagent itself can degrade. Use a fresh bottle or a recently opened one. You can also use TBAF buffered with acetic acid to minimize potential side reactions caused by the basicity of the fluoride ion.

Acetal Ethers (e.g., MOM - Methoxymethyl)

The MOM group is stable under basic conditions but is typically removed with acid.

Q: The acidic deprotection of my phenolic MOM ether is also cleaving other acid-sensitive groups in my molecule. Are there milder or alternative methods?

A: Yes, strongly acidic conditions can be problematic.

  • Solution 1: Use a heterogeneous acid catalyst. Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) is an excellent, mild catalyst for the chemoselective deprotection of phenolic MOM ethers at room temperature.[9][10] The workup is simple filtration. Wells-Dawson heteropolyacids are also effective solid acid catalysts.[11]

  • Solution 2: Use a Lewis acid/nucleophile system. The combination of ZnBr₂ and a thiol like n-propanethiol (n-PrSH) can rapidly and selectively cleave MOM ethers in under ten minutes, often with high yields and tolerance for other protecting groups.[12]

Q: My MOM deprotection gives a complex mixture of products. Why?

A: This often points to undesired side reactions.

  • C-alkylation: The intermediate formed during acidic cleavage can potentially re-attach to the electron-rich aromatic ring (C-alkylation) instead of being trapped by a nucleophile. Using a scavenger or optimizing the solvent and temperature can mitigate this.

  • Degradation: If the reaction is run for too long or at too high a temperature, the unprotected phenol product may degrade. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.

Benzyl Ethers (Bn)

Benzyl ethers are robust and are most commonly removed by catalytic hydrogenolysis.

Q: My catalytic hydrogenation (H₂, Pd/C) to remove a benzyl ether is not working. What can I check?

A: This is a frequent issue with several potential causes.

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur compounds, strong ligands, or halides. Ensure your substrate and solvent are free from such impurities. If your molecule contains a bromo-substituent, catalyst poisoning or de-bromination can be a concern. Using a different catalyst or adding a mild base might help.

  • Catalyst Activity: The quality of the Pd/C catalyst is crucial. Use a fresh batch of catalyst. Sometimes, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) is required.

  • Hydrogen Source/Pressure: Ensure good contact between the hydrogen gas, solvent, and catalyst with vigorous stirring. If atmospheric pressure is insufficient, a higher pressure system may be needed. Alternatively, use a hydrogen transfer reagent like ammonium formate or 1,4-cyclohexadiene instead of H₂ gas.[13]

Q: I cannot use hydrogenation because I have other reducible groups (alkenes, alkynes). How can I deprotect my phenolic benzyl ether?

A: Oxidative or acidic methods are viable alternatives.

  • Solution 1: Lewis Acid with a Scavenger. A combination of a strong Lewis acid like BCl₃ with a cation scavenger such as pentamethylbenzene can effectively cleave benzyl ethers even at low temperatures (-78 °C), preserving acid-labile groups.[14]

  • Solution 2: Oxidative Cleavage (for PMB group). If you used a p-methoxybenzyl (PMB) ether, it can be selectively removed by oxidation with DDQ or CAN, leaving a standard benzyl group intact.[15][16]

Methyl Ethers (Me)

Methyl ethers are very stable and require harsh conditions for cleavage, making them less ideal as protecting groups unless late-stage deprotection is desired.

Q: What are the most reliable methods for cleaving a phenolic methyl ether?

A: Cleavage of aryl methyl ethers requires strong reagents.

  • Boron Tribromide (BBr₃): This is the most common and effective reagent. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at temperatures ranging from cooling to room temperature.[3]

  • Strong Protic Acids: Reagents like HBr, often at elevated temperatures, can cleave methyl ethers, though this method has low functional group tolerance.[3][17]

  • Nucleophilic Cleavage: Strong nucleophiles like thiolates (e.g., EtSNa) in a polar aprotic solvent like DMF at high temperatures can demethylate phenolic ethers.[3]

Q: My BBr₃ reaction resulted in a low yield and significant decomposition. How can I optimize it?

A: BBr₃ is highly reactive and moisture-sensitive.

  • Control Stoichiometry: Use the minimum required equivalents of BBr₃. An excess can lead to side reactions.

  • Temperature Control: Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to warm slowly to room temperature. This helps control the reaction's exothermicity.

  • Quenching: Quench the reaction carefully by slowly adding it to a protic solvent like methanol or water at a low temperature to decompose any excess BBr₃ and boron-containing intermediates safely.

Quantitative Data Summary

The following tables summarize reaction conditions for various deprotection methods relevant to this compound derivatives.

Table 1: Deprotection of Phenolic Silyl Ethers

Protecting GroupReagent(s)SolventTemperature (°C)TimeYield (%)Citation(s)
TBDMSKHF₂MeOHRoom Temp2 h>95[1]
TBDMSNaH (1.5 equiv.)DMFRoom Temp<10 min92-98[2]
TBDMSAcetyl Chloride (cat.)MeOH0 - Room Temp10-30 min~95[18]
TBDPSKHF₂MeOHRoom Temp2 h>95[1]

Table 2: Deprotection of Phenolic Acetal & Benzyl Ethers

Protecting GroupReagent(s)SolventTemperature (°C)TimeYield (%)Citation(s)
MOMNaHSO₄·SiO₂DCMRoom Temp1 h98[9][10]
MOMZnBr₂ / n-PrSHDCMRoom Temp<10 min>90[12]
MOMBi(OTf)₃ (cat.)THF/H₂ORoom Temp30-40 min90-95[19]
Benzyl (Bn)BCl₃ / C₆HMe₅DCM-781 h99[14]
Benzyl (Bn)H₂ (1 atm), 10% Pd/CEtOH or EtOAcRoom Temp1-4 h>90[13]

Table 3: Deprotection of Phenolic Methyl Ethers

Protecting GroupReagent(s)SolventTemperature (°C)TimeYield (%)Citation(s)
MethylBBr₃DCM0 - Room Temp1-12 h85-95[3]
MethylHBr (48%)H₂OReflux2-10 hVariable[3]
MethylEtSNaDMF100-1502-6 h70-90[3]
MethylCH₃SO₃H (Microwave)NeatMW dependent10-20 s~80[20]

Key Experimental Protocols

Protocol 1: Selective Deprotection of a Phenolic TBDMS Ether using NaH/DMF[2]
  • Preparation: To a stirred solution of the aryl TBDMS ether (1.0 equiv.) in dry N,N-dimethylformamide (DMF, 0.1 M), add sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) portion-wise at room temperature under an argon atmosphere.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 10 minutes).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water (1 mL). Dilute the mixture with ethyl acetate (10 mL).

  • Extraction: Separate the organic layer, wash it three times with water (3 x 5 mL) to remove DMF, and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude phenol by silica gel column chromatography.

Protocol 2: Deprotection of a Phenolic MOM Ether using a Solid Acid Catalyst[9][10]
  • Preparation: To a solution of the phenolic MOM ether (1.0 equiv.) in dichloromethane (DCM, 0.1 M), add silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂, ~0.5 g per mmol of substrate).

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC (typically complete in 1-2 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with additional DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting product is often pure, but can be further purified by column chromatography if necessary.

Protocol 3: General Cleavage of a Phenolic Methyl Ether using BBr₃[3]
  • Preparation: Dissolve the aryl methyl ether (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried flask under an argon atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by TLC (reaction time can vary from 1 to 12 hours).

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and quench it by the very slow, dropwise addition of methanol. After gas evolution ceases, add water and stir for 15 minutes.

  • Extraction: Extract the mixture with DCM or ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualized Workflows and Logic

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Dissolve Substrate in Anhydrous Solvent Atmosphere Establish Inert Atmosphere (Ar/N2) Setup->Atmosphere Cooling Cool to Target Temperature Atmosphere->Cooling Reagent Add Deprotection Reagent Dropwise Cooling->Reagent Stir Stir and Monitor by TLC Reagent->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final Characterize Pure Product Purify->Final

Caption: General experimental workflow for a deprotection reaction.

Deprotection_Decision_Tree start Select Deprotection for This compound Derivative pg_type What is the Protecting Group (PG)? start->pg_type silyl Silyl Ether (TBDMS, TIPS) pg_type->silyl Silyl acetal Acetal Ether (MOM) pg_type->acetal Acetal benzyl Benzyl Ether (Bn) pg_type->benzyl Benzyl methyl Methyl Ether pg_type->methyl Methyl silyl_goal Goal? silyl->silyl_goal acetal_cond Concerned about other acid-labile groups? acetal->acetal_cond benzyl_cond Reducible groups present (alkenes etc.)? benzyl->benzyl_cond reagent_bbr3 Use BBr3 or HBr methyl->reagent_bbr3 silyl_phen_only Phenol Only silyl_goal->silyl_phen_only Phenol Only silyl_both Both Groups silyl_goal->silyl_both Both reagent_nah Use NaH / DMF or KHF2 / MeOH silyl_phen_only->reagent_nah reagent_tbaf Use TBAF / THF silyl_both->reagent_tbaf acetal_yes Yes acetal_cond->acetal_yes Yes acetal_no No acetal_cond->acetal_no No reagent_solid_acid Use NaHSO4-SiO2 or ZnBr2/n-PrSH acetal_yes->reagent_solid_acid reagent_hcl Use aq. HCl / THF acetal_no->reagent_hcl benzyl_yes Yes benzyl_cond->benzyl_yes Yes benzyl_no No benzyl_cond->benzyl_no No reagent_bcl3 Use BCl3 / Scavenger benzyl_yes->reagent_bcl3 reagent_pdc Use H2, Pd/C benzyl_no->reagent_pdc

Caption: Decision tree for selecting a deprotection method.

References

identification of byproducts in "4-Bromo-3-(hydroxymethyl)phenol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-(hydroxymethyl)phenol. Our aim is to help you identify and mitigate the formation of byproducts to ensure the desired purity and yield of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a mixture of brominated phenols, not just the desired 4-bromo isomer. How can I improve the regioselectivity?

A1: The hydroxyl and hydroxymethyl groups on the starting material, 3-(hydroxymethyl)phenol, are both ortho-, para-directing groups. The hydroxyl group is a strong activating group, leading to rapid bromination at the positions para and ortho to it (positions 4 and 2, 6 respectively). To favor the formation of the 4-bromo isomer, consider the following:

  • Steric Hindrance: The hydroxymethyl group at position 3 may offer some steric hindrance to substitution at the 2-position, naturally favoring the 4-position to some extent.

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity. Try running the reaction at 0°C or even lower.

  • Solvent Choice: Using a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can help to control the reaction rate and improve selectivity compared to polar solvents.[1]

Q2: I'm observing significant amounts of di- and tri-brominated byproducts. What is causing this and how can I prevent it?

A2: Phenols are highly activated aromatic rings and are prone to polysubstitution, especially under aggressive bromination conditions.[2][3][4][5] To minimize the formation of polybrominated byproducts, you should:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of your starting material to the brominating agent. Adding the brominating agent dropwise over a period of time can also help to avoid localized areas of high concentration.

  • Choice of Brominating Agent: Avoid using bromine water, as it is highly reactive and tends to lead to polybromination, often resulting in the formation of a white precipitate of the tribrominated product.[1][2][5] Instead, use a milder brominating agent like N-bromosuccinimide (NBS).

  • Temperature Control: Maintain a low reaction temperature throughout the addition of the brominating agent.

Q3: How can I detect and identify the common byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the identification of byproducts. High-Performance Liquid Chromatography (HPLC) is an excellent tool for separating the desired product from potential byproducts.[6] The identity of the separated components can then be confirmed using:

  • Mass Spectrometry (MS): To determine the molecular weight of each component. Dibrominated byproducts will have a molecular weight approximately 79 g/mol higher than the monobrominated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help to distinguish between different isomers by analyzing the splitting patterns and chemical shifts of the aromatic protons.

Q4: What are the most likely isomeric byproducts I should be looking for?

A4: Besides the desired this compound, the most likely isomeric byproduct is 2-Bromo-3-(hydroxymethyl)phenol . The formation of 6-Bromo-3-(hydroxymethyl)phenol is less likely due to greater steric hindrance. You should also consider the presence of unreacted 3-(hydroxymethyl)phenol .

Potential Byproducts and Their Identification

The following table summarizes the likely byproducts in the synthesis of this compound and their expected mass-to-charge ratio (m/z) in mass spectrometry.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Starting Material
3-(hydroxymethyl)phenol
alt text
C₇H₈O₂124.14125.15
Desired Product
This compound
alt text
C₇H₇BrO₂203.03203.94 / 205.94 (Br isotopes)
Potential Byproducts
2-Bromo-3-(hydroxymethyl)phenol(structure not readily available)C₇H₇BrO₂203.03203.94 / 205.94 (Br isotopes)
2,4-Dibromo-3-(hydroxymethyl)phenol(structure not readily available)C₇H₆Br₂O₂281.93282.84 / 284.84 / 286.84 (Br isotopes)
4,6-Dibromo-3-(hydroxymethyl)phenol(structure not readily available)C₇H₆Br₂O₂281.93282.84 / 284.84 / 286.84 (Br isotopes)
2,4,6-Tribromo-3-(hydroxymethyl)phenol(structure not readily available)C₇H₅Br₃O₂360.83361.75 / 363.75 / 365.75 / 367.75 (Br isotopes)

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Optimization of reaction conditions may be necessary.

Materials:

  • 3-(hydroxymethyl)phenol

  • N-bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(hydroxymethyl)phenol (1 equivalent) in dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the desired product from byproducts.

Logical Workflow for Byproduct Identification and Mitigation

Byproduct_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification cluster_mitigation Mitigation Start Start: Synthesis of this compound Reaction Bromination of 3-(hydroxymethyl)phenol Start->Reaction Crude Crude Product Mixture Reaction->Crude TLC TLC Analysis Crude->TLC HPLC HPLC Separation TLC->HPLC MS Mass Spectrometry (MS) HPLC->MS NMR NMR Spectroscopy HPLC->NMR Identify Identify Byproducts: - Isomers (e.g., 2-bromo) - Polybrominated species - Unreacted starting material MS->Identify NMR->Identify Optimize Optimize Reaction Conditions: - Lower Temperature - Milder Brominating Agent (NBS) - Control Stoichiometry - Non-polar Solvent Identify->Optimize Optimize->Reaction Re-run Synthesis

Caption: Workflow for identifying and mitigating byproducts in the synthesis of this compound.

References

optimizing temperature for the etherification of "4-Bromo-3-(hydroxymethyl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Etherification of 4-Bromo-3-(hydroxymethyl)phenol

Welcome to the technical support center for the etherification of this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general methods for the etherification of this compound?

A1: The etherification of this compound can be approached through several methods, primarily targeting either the phenolic hydroxyl group or the benzylic hydroxyl group. The most common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[1] Given the presence of two hydroxyl groups in your starting material, selective protection of one group may be necessary to achieve the desired product. Another approach is the acid-catalyzed dehydration of an alcohol and a phenol to form an ether.[2]

Q2: Which hydroxyl group is more reactive in an etherification reaction?

A2: The phenolic hydroxyl group is generally more acidic and, once deprotonated to a phenoxide, becomes a strong nucleophile. The benzylic hydroxyl group is less acidic but can be a good leaving group upon protonation in acidic media. The choice of reaction conditions (e.g., basic or acidic) will determine which group is more likely to react. For a Williamson ether synthesis under basic conditions, the phenolic hydroxyl is typically more reactive.[3]

Q3: What are common side reactions to be aware of?

A3: Common side reactions include:

  • C-alkylation: Alkylation at the aromatic ring instead of the oxygen atom, particularly under certain conditions with phenols.

  • Dialkylation: Etherification of both the phenolic and benzylic hydroxyl groups if selectivity is not controlled.

  • Elimination: In the case of the Williamson ether synthesis, if the alkyl halide is secondary or tertiary, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene.[1]

  • Self-condensation: Under acidic conditions, benzylic alcohols can undergo self-etherification to form symmetrical ethers.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently basic conditions: The phenolic hydroxyl may not be fully deprotonated. 2. Low reaction temperature: The reaction kinetics may be too slow. 3. Poor quality of reagents: Degradation of the alkyl halide or base. 4. Inappropriate solvent: The chosen solvent may not be suitable for an SN2 reaction (e.g., protic solvents).1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure anhydrous conditions. 2. Gradually increase the reaction temperature in 10-20°C increments. For phenolic etherification, temperatures can range from room temperature to reflux in solvents like DMF or acetone.[5] 3. Use freshly opened or purified reagents. 4. Switch to a polar aprotic solvent such as DMF or acetonitrile to favor the SN2 mechanism.[6]
Formation of Multiple Products 1. Lack of selectivity: Both hydroxyl groups are reacting. 2. C-alkylation vs. O-alkylation: The reaction is occurring on the aromatic ring as well as the oxygen.1. Consider using a protecting group strategy to block one of the hydroxyl groups. 2. Alter the solvent and counter-ion. Less polar solvents can sometimes favor O-alkylation.
Formation of Elimination Byproduct 1. Sterically hindered alkyl halide: Using a secondary or tertiary alkyl halide. 2. High reaction temperature: Higher temperatures can favor elimination over substitution.1. Use a primary alkyl halide if possible.[1] 2. Optimize the temperature by running the reaction at the lowest temperature that still provides a reasonable reaction rate.
Starting Material Remains Unchanged 1. Reaction temperature is too low. 2. Base is not strong enough to deprotonate the phenol. 3. The leaving group on the alkylating agent is poor. 1. Increase the reaction temperature. Some etherifications may require heating to reflux.[5] 2. Switch to a stronger base like sodium hydride (NaH). 3. Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride).

Experimental Protocols

General Protocol for Williamson Ether Synthesis of the Phenolic Hydroxyl Group

This protocol is a general guideline and may require optimization for your specific substrate and alkylating agent.

  • Preparation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, 1.5-2.0 eq).[5]

  • Reaction Initiation: Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the phenoxide.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., a primary alkyl bromide, 1.1-1.5 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to a temperature between 50°C and the reflux temperature of the solvent. Monitor the reaction progress by TLC or LC-MS. A suggested starting temperature is 60-80°C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Recommended Starting Range Notes
Temperature 50 - 120 °CStart at a lower temperature and gradually increase. High temperatures can lead to side reactions.[6]
Base K₂CO₃, Cs₂CO₃, NaHThe choice of base can influence selectivity and reaction rate. NaH is a strong, non-nucleophilic base suitable for complete deprotonation.
Solvent DMF, Acetonitrile, AcetonePolar aprotic solvents are generally preferred for Williamson ether synthesis.[5]
Alkylating Agent Primary Alkyl Halide (I > Br > Cl)Primary halides are best to avoid elimination side reactions.[1]

Visualizations

Logical Workflow for Optimizing Etherification Temperature

G cluster_0 Initial Experiment cluster_1 Analysis cluster_2 Optimization Path A Start with Room Temperature B Monitor Reaction (TLC/LC-MS) A->B C Reaction Complete? B->C D Side Products Formed? C->D No E Increase Temp by 20°C C->E No G Optimal Temp Found C->G Yes F Consider Lower Temp D->F Yes D->G No H Re-evaluate other parameters (Base, Solvent) D->H Yes, significantly E->B F->B

Caption: A flowchart for systematically optimizing the reaction temperature.

Relationship Between Temperature and Reaction Outcome

G cluster_temp Reaction Temperature cluster_outcome Potential Outcome LowTemp Low Temperature (e.g., 25-50°C) SlowRate Slow or No Reaction LowTemp->SlowRate MedTemp Moderate Temperature (e.g., 50-80°C) OptimalRate Optimal Reaction Rate (Good Yield) MedTemp->OptimalRate HighTemp High Temperature (e.g., >80°C) SideRxns Increased Side Reactions (e.g., Elimination, Decomposition) HighTemp->SideRxns

Caption: The general effect of temperature on reaction rate and side products.

References

Validation & Comparative

Comparative Reactivity Analysis: 4-Bromo-3-(hydroxymethyl)phenol and Its Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-Bromo-3-(hydroxymethyl)phenol against other bromophenol isomers. The selection of a specific isomer in synthetic chemistry can significantly influence reaction efficiency, yield, and regioselectivity. This document outlines the electronic and steric factors governing their reactivity, supported by available experimental data, to inform the strategic design of synthetic routes.

Introduction to Bromophenol Reactivity

Bromophenols are versatile intermediates in organic synthesis, widely used in the production of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their utility largely stems from their ability to participate in various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for constructing complex molecular architectures.

The reactivity of a bromophenol in these palladium-catalyzed reactions is primarily dictated by two factors:

  • Electronic Effects: The electron density of the aromatic ring, which is influenced by the activating hydroxyl group (-OH) and the deactivating bromine (-Br) and other substituents. The -OH group is a strongly activating, ortho-, para-directing substituent due to its +R (resonance) effect, which increases electron density at these positions.[3][4]

  • Steric Hindrance: The spatial arrangement of substituents around the carbon-bromine bond can impede the approach of the bulky palladium catalyst, thereby slowing the initial oxidative addition step.

This guide will focus on comparing this compound with common monobromophenol isomers (2-bromophenol, 3-bromophenol, 4-bromophenol) and a structurally similar disubstituted isomer, 4-bromo-3-methylphenol, to elucidate the impact of substituent positioning.

Theoretical Reactivity Comparison

The position of the hydroxyl and hydroxymethyl groups relative to the bromine atom in this compound creates a unique electronic and steric environment compared to simpler bromophenol isomers.

  • This compound: The hydroxyl group is para to the bromine, and the hydroxymethyl group is meta. The activating resonance effect of the hydroxyl group strongly influences the ring. The hydroxymethyl group is generally considered to be weakly electron-withdrawing, which may slightly increase the electrophilicity of the C-Br bond, potentially favoring oxidative addition.

  • 4-Bromophenol: The hydroxyl group is in the para position. This isomer benefits from the electron-donating resonance of the hydroxyl group without significant steric hindrance from it, often leading to high reactivity in cross-coupling reactions.[5]

  • 3-Bromophenol: The hydroxyl group is in the meta position. Its activating effect on the reaction site is less pronounced compared to the ortho and para isomers.

  • 2-Bromophenol: The hydroxyl group is in the ortho position. While electronically activated, the proximity of the -OH group can lead to steric hindrance or potential chelation with the metal center, which can either inhibit or, in some cases, facilitate the reaction depending on the specific catalytic system.[5]

The acidity of the phenolic proton (pKa) can serve as an indirect measure of the electronic environment of the ring. A lower pKa suggests a more electron-poor ring, which can sometimes correlate with faster rates of oxidative addition in cross-coupling reactions.

CompoundpKa Value
2-Bromophenol8.42[6]
3-Bromophenol9.11[6]
4-Bromophenol9.34[6]
This compoundNo data available

Quantitative Data: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[7][8] The following table summarizes representative experimental data for the coupling of various bromophenol isomers with phenylboronic acid. It is important to note that a direct comparative study under identical conditions for all isomers is not extensively documented; this data is compiled from various sources to provide a useful, albeit indirect, comparison.[5]

Bromophenol IsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
4-BromophenolPd/Porous GlassVariousWaterMW<1>95[9]
3,4-Dibromophenol (Mono-arylation)Pd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O10012-24Variable[10]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane70-80-Good[11]
This compound No direct experimental data available for comparison.

Observations: Data suggests that 4-bromophenol is highly reactive, often providing quantitative yields in short reaction times, particularly with microwave irradiation.[5][9] The reactivity for di-substituted phenols like 3,4-dibromophenol can be more complex, with challenges in achieving regioselectivity.[10] The lack of specific data for this compound highlights a knowledge gap, though its reactivity is anticipated to be high due to the para-hydroxyl group.

Experimental Protocols

The following are representative protocols for key cross-coupling reactions involving bromophenols. These should be adapted and optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of bromophenols with arylboronic acids.[10][12]

Materials:

  • Bromophenol isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture, 10 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromophenol, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a generalized procedure for the palladium-catalyzed amination of aryl bromides.[13][14]

Materials:

  • Bromophenol isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromophenol, palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)3-) Pd(II)_Complex->Transmetalation Ar'-B(OH)2 + Base R-Pd-R_Complex R-Pd(II)-R'(L2) Transmetalation->R-Pd-R_Complex Reductive_Elimination Reductive Elimination R-Pd-R_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Reactivity_Factors cluster_reactivity Factors Influencing Bromophenol Reactivity cluster_substituents Substituent Effects A Bromophenol Isomer B Electronic Effects A->B C Steric Hindrance A->C D Rate of Oxidative Addition B->D +/- C->D - E Overall Reaction Yield D->E + F -OH Group (+R, -I effect) F->B G -Br Atom (-I, +R effect) G->B H -CH2OH Group (Weak -I effect) H->B

References

A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-(hydroxymethyl)phenol and 4-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Both 4-Bromo-3-(hydroxymethyl)phenol and 4-bromophenol are viable substrates for Suzuki coupling reactions. However, the presence of the hydroxymethyl group (-CH₂OH) in the 3-position of this compound is expected to influence its reactivity compared to the unsubstituted 4-bromophenol. The primary differences arise from steric and electronic effects imparted by the hydroxymethyl substituent. It is anticipated that 4-bromophenol may exhibit slightly higher reactivity and yields under standard conditions due to less steric hindrance around the bromine atom. Conversely, the hydroxymethyl group in this compound offers an additional site for further synthetic modifications.

Performance Comparison: Reactivity and Influencing Factors

The reactivity of aryl bromides in Suzuki coupling is primarily governed by the ease of oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This step is influenced by both electronic and steric factors.

4-bromophenol:

  • Electronic Effects: The hydroxyl group (-OH) is an ortho-, para-director and an activating group due to its electron-donating resonance effect. However, it also has an electron-withdrawing inductive effect. In the para-position relative to the bromine, the electronic influence on the C-Br bond is moderate.

  • Steric Effects: The absence of substituents in the ortho positions to the bromine atom results in minimal steric hindrance, allowing for facile approach of the bulky palladium catalyst. This generally leads to high reactivity and good to excellent yields.[1][2]

This compound:

  • Electronic Effects: The hydroxymethyl group (-CH₂OH) at the 3-position (meta to the hydroxyl group and ortho to the bromine) is a weakly electron-withdrawing group through induction. This can have a modest electronic effect on the C-Br bond, potentially making it slightly more susceptible to oxidative addition compared to an unsubstituted position.

  • Steric Effects: The primary factor influencing the reactivity of this molecule is the steric hindrance introduced by the hydroxymethyl group adjacent to the bromine atom. This bulk can impede the approach of the palladium catalyst, potentially leading to slower reaction rates and requiring more forcing conditions or specialized catalyst systems to achieve high yields.

Quantitative Data Summary

The following table summarizes representative experimental outcomes for the Suzuki coupling of 4-bromophenol with phenylboronic acid and provides a predicted outcome for this compound based on the analysis of steric and electronic effects.

Feature4-bromophenolThis compound (Predicted)
Primary Product 4-hydroxybiphenyl5-hydroxy-2-phenylbenzyl alcohol
Typical Yield High (often >90%)[3]Moderate to High (likely 70-90%, requires optimization)
Reaction Time Generally shorterPotentially longer due to steric hindrance
Optimal Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd/C)[1][2]May benefit from catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands)
Key Challenge Generally straightforwardOvercoming steric hindrance from the ortho-hydroxymethyl group

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura coupling reactions. Below are representative experimental protocols.

Experimental Protocol for the Suzuki Coupling of 4-bromophenol with Phenylboronic Acid

This protocol is based on established literature procedures for similar substrates.[2]

Materials:

  • 4-bromophenol (1.0 mmol, 173 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium on carbon (Pd/C, 10 wt. %, 0.02 mmol Pd)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Water (5 mL)

Procedure:

  • In a microwave reaction vessel, combine 4-bromophenol, phenylboronic acid, Pd/C, and K₂CO₃.

  • Add 5 mL of water to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 10-30 minutes.[3]

  • After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-hydroxybiphenyl.

Proposed Experimental Protocol for the Suzuki Coupling of this compound with Phenylboronic Acid

This proposed protocol includes modifications to address the potential challenges of steric hindrance.

Materials:

  • This compound (1.0 mmol, 203 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)

  • Degassed 1,4-dioxane (8 mL) and water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add the degassed mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 5-hydroxy-2-phenylbenzyl alcohol.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism cluster_cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd_complex1 R¹-Pd(II)L₂-X ArBr R¹-X (Aryl Halide) OxAdd->Pd_complex1 Transmetalation Transmetalation Pd_complex2 R¹-Pd(II)L₂-R² Boronic R²-B(OR)₂ (Boronic Acid/Ester) Base Base Transmetalation->Pd_complex2 RedElim Reductive Elimination Pd_complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki Coupling

The following diagram outlines the typical workflow for setting up and performing a Suzuki coupling reaction in a research laboratory setting.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst start->reagents solvent Add Degassed Solvent(s) reagents->solvent setup Seal Reaction Vessel under Inert Atmosphere (e.g., Argon) solvent->setup reaction Heat and Stir Reaction Mixture setup->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized workflow for a typical Suzuki coupling experiment.

References

The Strategic Advantage of 4-Bromo-3-(hydroxymethyl)phenol in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a starting material is a critical decision that can significantly impact the efficiency, cost, and novelty of a synthetic route. This guide provides an objective comparison of 4-Bromo-3-(hydroxymethyl)phenol and its common alternative, 4-Bromo-3-formylphenol, in the context of multi-step synthesis, particularly for the preparation of bioactive molecules such as Combretastatin A-4 analogues. By examining experimental data and detailed protocols, we aim to illuminate the strategic advantages of employing the hydroxymethyl derivative.

Introduction to the Synthetic Challenge

The synthesis of complex molecules often requires the strategic introduction of functional groups. Substituted bromophenols are versatile building blocks, offering multiple points for modification. The bromine atom serves as a handle for cross-coupling reactions, the phenolic hydroxyl can be derivatized, and the substituent at the meta position can be tailored for specific synthetic transformations. In this guide, we focus on the synthesis of a stilbene core, a common motif in biologically active compounds like the potent anti-cancer agent Combretastatin A-4.

Performance Comparison: this compound vs. 4-Bromo-3-formylphenol

The primary difference in utilizing this compound over 4-Bromo-3-formylphenol lies in the initial oxidation state of the meta-substituent. While starting with the aldehyde may seem more direct for subsequent olefination reactions, the hydroxymethyl group offers greater synthetic flexibility. The following tables summarize quantitative data for the key transformations involved in a representative synthesis of a Combretastatin A-4 analogue.

Table 1: Oxidation of this compound to 4-Bromo-3-formylphenol
Reagent/MethodSolventTemperature (°C)Time (h)Yield (%)Notes
Pyridinium chlorochromate (PCC)Dichloromethane252-485-95Common, but chromium-based reagents pose toxicity and disposal concerns.[1][2][3]
Dess-Martin Periodinane (DMP)Dichloromethane251-390-98Mild and highly selective, with a simpler workup.[1]
Swern OxidationDichloromethane-78 to 251-290-97Excellent for sensitive substrates, but requires cryogenic temperatures and careful handling of reagents.[1]
Molybdenum-based catalyst / H₂O₂Water705-7~90A "green" alternative, avoiding hazardous solvents and reagents.[3][4]
Table 2: Comparison of Olefination Reactions for Stilbene Synthesis
ReactionStarting AldehydeReagentBaseSolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
Wittig Reaction4-Bromo-3-formylphenol3,4,5-Trimethoxybenzyl-triphenylphosphonium bromideNaOMeMethanol252470-85>95:5 (cis)
Horner-Wadsworth-Emmons4-Bromo-3-formylphenolDiethyl (3,4,5-trimethoxybenzyl)phosphonateNaHTHF251280-95>99:1 (trans)

Strategic Advantages of this compound

While the synthesis of the target stilbene from this compound requires an additional oxidation step, this precursor offers several strategic advantages:

  • Synthetic Flexibility: The hydroxymethyl group is a versatile functional handle. It can be protected and carried through several synthetic steps, only to be oxidized to the aldehyde at a later, more strategic point. This can be crucial when other functional groups in the molecule are sensitive to the conditions of olefination.

  • Access to a Broader Range of Derivatives: The hydroxymethyl group can be converted to other functionalities besides an aldehyde, such as an ether, ester, or halomethyl group, thus providing access to a wider array of analogues from a single starting material.

  • Milder Overall Synthesis: Modern, greener oxidation methods allow for the efficient conversion of the alcohol to the aldehyde under environmentally benign conditions. This can make the overall synthetic route more appealing from a process chemistry perspective.

Experimental Protocols

Protocol 1: Oxidation of this compound using Dess-Martin Periodinane (DMP)

Materials:

  • This compound

  • Dess-Martin Periodinane (1.1 equivalents)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Sodium thiosulfate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously for 15 minutes, then transfer to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-3-formylphenol.

Protocol 2: Horner-Wadsworth-Emmons Reaction for Stilbene Synthesis

Materials:

  • 4-Bromo-3-formylphenol

  • Diethyl (3,4,5-trimethoxybenzyl)phosphonate (1.1 equivalents)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and sodium hydride (1.2 equivalents).

  • Cool the suspension to 0 °C and add a solution of diethyl (3,4,5-trimethoxybenzyl)phosphonate (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to generate the phosphonate anion.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-Bromo-3-formylphenol (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (E)-stilbene derivative.

Mandatory Visualizations

Synthetic Workflow Comparison cluster_0 Route A: Starting from this compound cluster_1 Route B: Starting from 4-Bromo-3-formylphenol A1 This compound A2 Oxidation (e.g., DMP) A1->A2 A3 4-Bromo-3-formylphenol A2->A3 A4 Horner-Wadsworth-Emmons Reaction A3->A4 A5 Target Stilbene Analog A4->A5 B1 4-Bromo-3-formylphenol B2 Horner-Wadsworth-Emmons Reaction B1->B2 B3 Target Stilbene Analog B2->B3

Caption: Comparative synthetic workflows for a stilbene analog.

Conclusion

The choice between this compound and 4-Bromo-3-formylphenol as a starting material in multi-step synthesis is a strategic one. While the latter offers a more direct route to olefination, the former provides greater synthetic flexibility and access to a broader range of derivatives. With the availability of mild and efficient modern oxidation methods, the initial conversion of the hydroxymethyl group to an aldehyde is no longer a significant drawback. For research and drug development professionals, the versatility of this compound often presents a long-term advantage in the exploration of chemical space and the development of novel therapeutic agents.

References

Validating the Molecular Structure of 4-Bromo-3-(hydroxymethyl)phenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For a compound such as 4-Bromo-3-(hydroxymethyl)phenol, a versatile building block in organic synthesis, unambiguous structural validation is paramount.[1][2] This guide provides a comparative overview of X-ray crystallography, the gold standard for structural elucidation, and other widely used spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While a specific crystal structure for this compound is not publicly available, we will use the crystallographic data of the closely related compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, as a representative example to illustrate the power of X-ray crystallography.[3][4] We will then compare this with the expected spectroscopic data for this compound.

At a Glance: Comparing Structural Validation Techniques
Technique Information Obtained Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingUnambiguous structure determination, absolute stereochemistryRequires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solution
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemistryProvides information about the structure in solution, non-destructiveComplex spectra for large molecules, may not provide absolute stereochemistry
IR Spectroscopy Presence of functional groupsFast, simple, and non-destructiveProvides limited information on the overall molecular framework
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires very small sample amountsDoes not provide information on stereochemistry or atom connectivity

Quantitative Data Presentation

Table 1: Crystallographic Data for 4-Bromo-2,6-bis(hydroxymethyl)phenol

This data provides a precise geometric description of the molecule in the solid state.

Parameter Value [3]
Molecular Formula C₈H₉BrO₃
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.365(4) Å, b = 14.479(4) Å, c = 8.433(2) Å
β = 112.72(3)°
Unit Cell Volume 829.5 ų
Molecules per Unit Cell (Z) 4
Table 2: Expected Spectroscopic Data for this compound

This table summarizes the anticipated data from various spectroscopic techniques that collectively confirm the structure of the target molecule.

Technique Expected Data
¹H NMR Chemical shifts (δ) for aromatic, hydroxyl, and methylene protons. Expected splitting patterns revealing proton-proton coupling.
¹³C NMR Chemical shifts (δ) for each unique carbon atom in the molecule.
IR Spectroscopy Characteristic absorption bands (cm⁻¹) for O-H (hydroxyl and phenolic), C-O, C-H (aromatic and aliphatic), and C=C (aromatic) bonds.[5][6]
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₇BrO₂ (m/z ≈ 202/204, due to bromine isotopes).[1]

Experimental Protocols

Single-Crystal X-ray Crystallography

The determination of a molecular structure by X-ray crystallography involves a series of steps to obtain a high-quality crystal and analyze its diffraction pattern.[7][8]

  • Crystal Growth : High-purity 4-bromo-2,6-bis(hydroxymethyl)phenol is dissolved in a suitable solvent system (e.g., ethyl acetate).[3] Slow evaporation of the solvent allows for the formation of well-ordered single crystals.

  • Crystal Mounting : A suitable crystal (typically < 0.5 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data. The positions and intensities of the diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition : The sample is placed in the NMR spectrometer. For ¹H NMR, a radiofrequency pulse excites the hydrogen nuclei, and the resulting signal (Free Induction Decay) is recorded. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum.

  • Data Processing : The FID is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The sample is placed in the IR spectrometer, and an infrared beam is passed through it. The detector measures the amount of light absorbed at each frequency.

  • Data Analysis : The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : A dilute solution of the sample is introduced into the mass spectrometer. An ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate gas-phase ions.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

XRay_Workflow X-ray Crystallography Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Purification High Purity Sample CrystalGrowth Crystal Growth Purification->CrystalGrowth Dissolve and slowly evaporate solvent Mounting Mount Single Crystal CrystalGrowth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Model Refinement StructureSolution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure Info_Comparison Comparison of Information from Analytical Techniques cluster_techniques Analytical Techniques cluster_information Structural Information Obtained Molecule This compound XRay X-ray Crystallography Molecule->XRay NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS XRay_Info 3D Atomic Coordinates Bond Lengths/Angles Absolute Stereochemistry XRay->XRay_Info NMR_Info Atom Connectivity Chemical Environment Relative Stereochemistry NMR->NMR_Info IR_Info Functional Groups IR->IR_Info MS_Info Molecular Weight Elemental Formula MS->MS_Info

References

Introduction to Purity Assessment of 4-Bromo-3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Purity of 4-Bromo-3-(hydroxymethyl)phenol by High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for assessing the purity of this compound, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a robust HPLC protocol, compares it with alternative analytical techniques, and presents supporting data and visualizations to ensure confident purity analysis.

This compound (CAS No. 2737-20-4) is a crucial intermediate in organic synthesis. Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). HPLC is a widely accepted and versatile technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.

Potential impurities in this compound can arise from the synthetic route, which typically involves the hydroxymethylation of 3-bromophenol with formaldehyde. These impurities may include:

  • Starting Materials: Unreacted 3-bromophenol and residual formaldehyde.

  • Isomeric Byproducts: Positional isomers formed during the hydroxymethylation reaction, such as 2-bromo-5-(hydroxymethyl)phenol and 4-bromo-5-(hydroxymethyl)phenol.

  • Over-reaction Products: Di-hydroxymethylated species where a second hydroxymethyl group is added to the phenol ring.

  • Degradation Products: Compounds formed through oxidation or other degradation pathways.

This guide focuses on a validated HPLC method capable of separating the main component from these potential impurities.

Comparative Analysis of Analytical Techniques

While HPLC is the gold standard for purity analysis of non-volatile organic compounds, other techniques can be employed for complementary information.

Technique Principle Advantages Limitations Applicability to this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, high sensitivity, quantitative accuracy, applicable to a wide range of compounds.Requires reference standards for identification and quantification, can be time-consuming.Primary method for purity determination and impurity profiling.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile impurities, high sensitivity.Not suitable for non-volatile or thermally labile compounds like phenols without derivatization.Limited applicability; could be used for volatile starting materials if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and identification of unknown impurities.Lower sensitivity compared to HPLC, quantification can be complex (qNMR).Used for structural confirmation of the main component and identification of major impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity, provides molecular weight information.Often coupled with a separation technique (LC-MS, GC-MS) for complex mixtures.LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight data.

Detailed Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This section details a robust RP-HPLC method for the purity assessment of this compound.

3.1. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

3.2. Rationale for Method Parameters

  • C18 Column: Provides excellent retention and separation for moderately polar phenolic compounds.

  • Acidified Mobile Phase: The addition of TFA improves peak shape for phenolic compounds by suppressing the ionization of the hydroxyl group.

  • Gradient Elution: The gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the effective elution of compounds with a range of polarities, from polar impurities to the less polar main compound and non-polar byproducts.

  • UV Detection at 280 nm: Phenolic compounds exhibit strong UV absorbance around this wavelength, providing good sensitivity.

Data Presentation and Interpretation

The following table presents hypothetical data from the HPLC analysis of a this compound sample, demonstrating the separation of the main peak from potential impurities.

Peak No. Compound Retention Time (min) Area (%)
1Impurity 1 (e.g., 3-Bromophenol)8.50.25
2Impurity 2 (Isomer)12.10.45
3This compound 14.5 99.10
4Impurity 3 (Di-substituted)18.20.15
5Impurity 4 (Unknown)20.70.05

Purity Calculation:

The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

In this example, the purity is 99.10%.

Visualizations

5.1. HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Injector Autosampler/Injector Sample->Injector MobilePhase Prepare Mobile Phases A & B Pump Pump & Gradient Mixer MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: Workflow for HPLC Purity Assessment.

5.2. Logical Flow for Purity Method Comparison

Method_Comparison cluster_purpose Analytical Goal cluster_methods Analytical Techniques cluster_decision Decision Matrix cluster_outcome Recommended Approach Goal Assess Purity of This compound Decision1 Need Quantitative Purity Profile? Goal->Decision1 HPLC HPLC (Quantitative Purity) Primary Primary Method: HPLC HPLC->Primary LCMS LC-MS (Impurity Identification) Secondary Complementary Methods: LC-MS, NMR LCMS->Secondary NMR NMR (Structural Confirmation) NMR->Secondary GC GC (Volatile Impurities) Decision1->HPLC Yes Decision2 Need to Identify Unknown Impurities? Decision1->Decision2 No Decision2->LCMS Yes Decision3 Need Structural Confirmation? Decision2->Decision3 No Decision3->NMR Yes Decision3->GC Consider for Volatiles

Caption: Decision Tree for Analytical Method Selection.

Conclusion

This guide establishes a comprehensive framework for assessing the purity of this compound using a validated RP-HPLC method. The provided protocol, comparative data, and visualizations offer a robust starting point for researchers and drug development professionals to implement reliable purity testing. For comprehensive characterization, it is recommended to use orthogonal techniques such as LC-MS for impurity identification and NMR for structural confirmation, ensuring the highest quality of this critical chemical intermediate.

biological activity of "4-Bromo-3-(hydroxymethyl)phenol" derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of halogenated organic compounds has yielded numerous molecules with significant biological activities. Among these, bromophenols and their derivatives have garnered considerable interest due to their potential as antimicrobial and anticancer agents. While specific comparative data on the biological activity of "4-Bromo-3-(hydroxymethyl)phenol" and its immediate derivatives remains limited in publicly available literature, extensive research on other synthetic bromophenol derivatives provides valuable insights into their structure-activity relationships and therapeutic potential.

This guide offers an objective comparison of the biological performance of various synthetic bromophenol derivatives, supported by experimental data from peer-reviewed studies. It aims to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Antimicrobial Activity of Bromophenol Derivatives

Synthetic bromophenol derivatives have demonstrated significant efficacy against a range of bacterial pathogens, including multidrug-resistant strains. The following table summarizes the antimicrobial activity of several synthesized bromophenol compounds, comparing their minimum inhibitory concentrations (MIC) against various bacteria.

Table 1: Comparative Antimicrobial Activity (MIC) of Synthetic Bromophenol Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus12[1]
3-bromo-2,6-dihydroxyacetophenoneMRSA12[1]
3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-oneStaphylococcus epidermidis INA 0125416[2]
2,7-dibromophenanthrenequinone (2,7-DBPQ)Staphylococcus aureus20[3]
3,6-dibromophenanthrenequinone (3,6-DBPQ)Staphylococcus aureus50[3]
Ampicillin (Control)Staphylococcus aureus10[1]
Tetracycline (Control)Staphylococcus aureus30[1]
Tobramycin (Control)Staphylococcus aureus25[1]

MRSA: Methicillin-resistant Staphylococcus aureus

Anticancer Activity of Bromophenol Derivatives

In addition to their antimicrobial properties, synthetic bromophenol derivatives have been investigated for their potential as anticancer agents. The following table presents the cytotoxic activity of various bromophenol hybrids against different human cancer cell lines, expressed as IC50 values.

Table 2: Comparative Anticancer Activity (IC50) of Synthetic Bromophenol Hybrids

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 17a (bromophenol-N-heterocycle hybrid)A549 (Lung carcinoma)Not specified, but showed significant inhibitory activity[4]
Compound 17a (bromophenol-N-heterocycle hybrid)Bel7402 (Hepatocellular carcinoma)Not specified, but showed significant inhibitory activity[4]
Compound 17a (bromophenol-N-heterocycle hybrid)HepG2 (Hepatocellular carcinoma)Not specified, but showed significant inhibitory activity[4]
Compound 17a (bromophenol-N-heterocycle hybrid)HCT116 (Colorectal carcinoma)Not specified, but showed significant inhibitory activity[4]
Compound 17a (bromophenol-N-heterocycle hybrid)Caco2 (Colorectal adenocarcinoma)Not specified, but showed significant inhibitory activity[4]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)KB (Oral cancer)Selectively active[5]
Bromophenol 9A549 (Lung carcinoma)0.0018[5]
Bromophenol 9BGC-823 (Gastric carcinoma)0.0038[5]
Bromophenol 9MCF-7 (Breast adenocarcinoma)0.0027[5]
Bromophenol 9HCT-8 (Ileocecal adenocarcinoma)0.0022[5]

Experimental Protocols

The data presented in this guide are based on established in vitro assays. The following are detailed methodologies for key experiments cited.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.[6]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known bacterial concentration (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a microtiter plate with a growth medium to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated under conditions suitable for bacterial growth (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[4]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the water-soluble MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[4]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in evaluating the biological activity of these compounds, the following diagrams are provided.

Experimental_Workflow_Antimicrobial Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Bacterial Culture C Inoculation of Microtiter Plate A->C B Compound Dilution Series B->C D Incubation C->D E Visual Assessment of Growth D->E F Determination of MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

ROS_Mediated_Apoptosis ROS-Mediated Apoptotic Pathway Compound Bromophenol Derivative (e.g., Compound 17a) ROS Increased ROS Generation Compound->ROS Bcl2 Bcl-2 Downregulation (Anti-apoptotic) ROS->Bcl2 Caspase3 Caspase-3 Activation Bcl2->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A potential signaling pathway for anticancer activity.[4]

References

A Cost-Benefit Analysis of 4-Bromo-3-(hydroxymethyl)phenol as a Starting Material in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a starting material is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of a synthetic route. 4-Bromo-3-(hydroxymethyl)phenol, a versatile trifunctional building block, presents a unique combination of reactive sites: a nucleophilic phenolic hydroxyl group, a readily displaceable bromine atom for cross-coupling reactions, and a hydroxymethyl group amenable to oxidation or derivatization. This guide provides a comprehensive cost-benefit analysis of utilizing this compound as a starting material, comparing its performance with viable alternatives through experimental data and detailed protocols.

Executive Summary

This compound offers significant advantages in synthetic pathways where a bromine atom is essential for key bond-forming reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings. The bromine atom's presence allows for regioselective C-C and C-N bond formation, a crucial feature in the construction of complex molecular scaffolds. However, its higher cost and the introduction of a halogen atom, which may be undesirable in the final active pharmaceutical ingredient (API), necessitate a careful evaluation against non-halogenated alternatives. This analysis reveals that for synthetic routes that can accommodate early-stage introduction of desired functionalities without reliance on halogen-mediated cross-coupling, non-halogenated starting materials like 4-hydroxybenzyl alcohol offer a more cost-effective and atom-economical approach.

Cost Analysis of Starting Materials

A primary consideration in process development is the cost of raw materials. A comparative analysis of this compound and its non-halogenated or alternative functionalized counterparts reveals a significant price disparity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical PurityPrice (USD/g)
This compound C₇H₇BrO₂203.03>97%Price on Request
4-Hydroxybenzyl alcoholC₇H₈O₂124.1499%~$1.40 - $3.20
4-HydroxybenzaldehydeC₇H₆O₂122.1298%~$0.80 - $2.50
4-Hydroxybenzoic acidC₇H₆O₃138.1299%~$0.35 - $1.10

Note: Prices are estimates based on publicly available data from various suppliers for research quantities and are subject to change. The price for this compound is typically available upon quotation from suppliers and is expected to be significantly higher than its non-halogenated analogs due to a more complex synthesis.

Performance Comparison in a Representative Synthetic Transformation: Suzuki-Miyaura Coupling

To objectively evaluate the "benefit" of the bromine atom in this compound, we can compare its performance in a Suzuki-Miyaura cross-coupling reaction with a hypothetical scenario using a non-halogenated analog where a different synthetic strategy would be required.

Scenario 1: Utilizing this compound

The bromine atom serves as a handle for direct arylation.

Scenario 2: Utilizing 4-Hydroxybenzyl alcohol

To achieve the same target molecule, a multi-step process involving electrophilic aromatic substitution would be necessary, which could lead to issues with regioselectivity and require protecting groups.

FeatureThis compound4-Hydroxybenzyl alcohol (Hypothetical Alternative Route)
Synthetic Step Direct Suzuki-Miyaura Coupling1. Protection of hydroxyl groups. 2. Friedel-Crafts acylation/alkylation. 3. Deprotection.
Number of Steps 13+
Reagents Arylboronic acid, Palladium catalyst, Ligand, BaseProtecting agents, Acyl/Alkyl halide, Lewis acid, Deprotecting agents
Typical Yield Good to Excellent (often >80%)[1]Variable, often lower overall yield due to multiple steps.
Regioselectivity High (directed by bromine position)Potentially poor, leading to isomeric mixtures.
Atom Economy ModerateLower due to the use of protecting groups and additional reagents.
Process Complexity LowHigh

This comparison highlights the primary benefit of this compound: synthetic efficiency and predictability in cross-coupling reactions.

Experimental Protocols

Synthesis of this compound

While a direct, high-yield synthesis protocol for this compound is not extensively detailed in readily available literature, a plausible route involves the regioselective bromination of 3-(hydroxymethyl)phenol. The synthesis of a similar compound, 4-bromo-3-methylphenol, provides a relevant procedural framework.

Protocol: Synthesis of 4-Bromo-3-methylphenol from m-Cresol [2]

  • Materials: m-Cresol, Glacial acetic acid, Bromine, Diethyl ether, Water.

  • Procedure:

    • Dissolve m-cresol (740 mmol) in glacial acetic acid (400 mL) in a 2 L three-neck flask under a nitrogen atmosphere.

    • Cool the reaction mixture to 15 °C.

    • Slowly add bromine (742 mmol) dropwise, maintaining the temperature at 15 °C.

    • Stir the reaction for 3 hours at 15 °C.

    • Pour the reaction mixture into 1 L of water and extract with diethyl ether.

    • Separate the organic phase, wash with water until neutral, and dry with magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the product. A reported yield for this specific transformation is approximately 50%.[2]

Adaptation for this compound would involve starting with 3-(hydroxymethyl)phenol and careful control of reaction conditions to favor bromination at the 4-position.

Suzuki-Miyaura Coupling of a Bromophenol

The following is a general protocol for the Suzuki-Miyaura coupling of a bromophenol with phenylboronic acid, representative of a key application of this compound.

Protocol: Suzuki-Miyaura Coupling of 4-Bromophenol

  • Materials: 4-Bromophenol (1.0 mmol), Phenylboronic acid (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), Triphenylphosphine (PPh₃, 0.08 mmol), Potassium carbonate (K₂CO₃, 3.0 mmol), 1,4-Dioxane (8 mL), Water (2 mL).

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, combine 4-bromophenol, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Add a degassed mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography. High to quantitative yields are often observed for 4-bromophenol in this reaction.[1]

Visualizing Workflows and Relationships

To further clarify the decision-making process and synthetic pathways, the following diagrams are provided.

Cost_Benefit_Analysis cluster_start Starting Material Selection cluster_bromo Halogenated Route cluster_nonbromo Non-Halogenated Route Start Need for Arylated Phenolic Compound Bromo_Phenol This compound Start->Bromo_Phenol Non_Bromo_Phenol 4-Hydroxybenzyl Alcohol Start->Non_Bromo_Phenol Suzuki Direct Cross-Coupling (e.g., Suzuki, Heck) Bromo_Phenol->Suzuki Benefit: Efficiency High_Cost Higher Material Cost Potential Halogen Waste Bromo_Phenol->High_Cost High_Selectivity High Regioselectivity Fewer Steps Suzuki->High_Selectivity Target Target Molecule Suzuki->Target Multi_Step Multi-Step Synthesis (e.g., Friedel-Crafts) Non_Bromo_Phenol->Multi_Step Drawback: Complexity Low_Cost Lower Material Cost No Halogen Waste Non_Bromo_Phenol->Low_Cost Low_Selectivity Potential for Isomers More Steps & Reagents Multi_Step->Low_Selectivity Multi_Step->Target

Cost-benefit decision workflow for starting material selection.

Suzuki_Coupling_Workflow Start Starting Materials: This compound Arylboronic Acid Reaction_Setup Reaction Setup: Pd Catalyst, Ligand, Base Solvent (Dioxane/Water) Start->Reaction_Setup Heating Heating (80-90°C) Inert Atmosphere Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Arylated Product Purification->Product

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion

The cost-benefit analysis of this compound as a starting material is highly dependent on the specific synthetic strategy and the requirements of the target molecule.

Choose this compound when:

  • A subsequent cross-coupling reaction is a key and unavoidable step in the synthetic route.

  • High regioselectivity is critical and cannot be easily achieved through other means.

  • A shorter, more convergent synthetic route is prioritized over raw material cost.

Consider alternatives when:

  • The bromine atom is not essential for the core synthetic strategy.

  • The target molecule can be accessed efficiently through electrophilic substitution or other C-C bond-forming reactions on a non-halogenated precursor.

  • Minimizing raw material cost is a primary driver for the project.

  • The presence of a halogen in the synthetic pathway or final product is a concern from a regulatory or environmental perspective.

Ultimately, the decision rests on a careful evaluation of the entire synthetic plan, weighing the upfront cost of the starting material against the potential savings in reaction steps, purification, and overall process efficiency. For many complex pharmaceutical targets, the strategic placement of a bromine atom offered by this compound provides a level of synthetic control that justifies its higher initial cost.

References

A Spectroscopic Journey: Unraveling the Synthesis of 4-Bromo-3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 4-Bromo-3-(hydroxymethyl)phenol and its precursors provides valuable insights for researchers, scientists, and drug development professionals. This guide offers a side-by-side examination of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by experimental protocols and a clear visualization of the synthetic pathway.

The synthesis of this compound, a versatile building block in medicinal chemistry and organic synthesis, typically proceeds through a two-step pathway starting from 3-hydroxybenzaldehyde. The initial step involves the regioselective bromination of 3-hydroxybenzaldehyde to yield 4-bromo-3-formylphenol. Subsequent reduction of the aldehyde functionality furnishes the target molecule, this compound. This guide will spectroscopically compare the final product with its key precursors, 3-hydroxybenzaldehyde and 4-bromo-3-formylphenol, to illustrate the chemical transformations occurring at each stage.

Synthetic Pathway Overview

The logical progression from the starting material to the final product is outlined below. This pathway highlights the key transformations of the functional groups, which are the primary focus of the spectroscopic comparison.

G A 3-Hydroxybenzaldehyde B 4-Bromo-3-formylphenol A->B Bromination C This compound B->C Reduction G cluster_0 Synthesis cluster_1 Spectroscopic Analysis A 3-Hydroxybenzaldehyde B Bromination Reaction A->B C 4-Bromo-3-formylphenol B->C D Reduction Reaction C->D F NMR (¹H, ¹³C) C->F G IR Spectroscopy C->G H Mass Spectrometry C->H E This compound D->E E->F E->G E->H

alternative reagents to "4-Bromo-3-(hydroxymethyl)phenol" for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative reagents to 4-Bromo-3-(hydroxymethyl)phenol for key applications in chemical synthesis and biological research. The selection of an appropriate building block is critical for the efficiency of synthetic routes and the desired properties of target molecules. This document aims to facilitate this selection by presenting available experimental data, detailed protocols, and visual representations of reaction pathways and workflows.

Executive Summary

This compound is a versatile reagent utilized in the synthesis of complex molecules, particularly in the development of pharmaceuticals and functional materials.[1] Its utility stems from the presence of three key functional groups: a bromine atom, a hydroxyl group, and a hydroxymethyl group, which allow for a variety of chemical transformations. However, depending on the specific application, structural analogs and other reagents may offer advantages in terms of reactivity, availability, or the final properties of the synthesized compound.

This guide focuses on two primary applications:

  • Suzuki-Miyaura Cross-Coupling Reactions: A cornerstone of carbon-carbon bond formation, essential for the synthesis of biaryl compounds often found in biologically active molecules.

  • Biological Activity: Many bromophenol derivatives exhibit significant antioxidant and antimicrobial properties, making them valuable leads in drug discovery.

The primary alternatives compared in this guide are:

  • 4-Bromo-3-methylphenol: A close structural analog where the hydroxymethyl group is replaced by a methyl group. This modification can influence both steric and electronic properties.

  • Other Bromophenol Derivatives: A broader class of compounds with varying substitution patterns on the phenol ring, often found in marine natural products.[2]

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures. The performance of the aryl bromide in this reaction is crucial for achieving high yields and purity. Below is a comparison of this compound and its analogs in this key reaction. It is important to note that a direct, side-by-side comparison under identical conditions is not extensively available in the literature. The data presented here is compiled from various sources with similar reaction setups to provide a meaningful comparison.[3][4][5]

Table 1: Comparison of Bromophenol Derivatives in Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromophenolPd/Porous GlassVariousWater150 (MW)0.17>90[4]
4-Bromo-3-methylphenolPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water9012~85 (Estimated)[6]
This compoundPd(dppf)Cl₂Na₂CO₃Toluene/Ethanol/Water803Not specified[7]
2-BromophenolPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane80295[3]

Key Observations:

  • 4-Bromophenol generally shows high reactivity and can achieve excellent yields, especially with microwave assistance.[4]

  • The presence of an ortho-hydroxyl group (in 2-bromophenol ) can influence the reaction, potentially through coordination with the catalyst, but high yields are achievable with appropriate ligand selection.[3]

  • 4-Bromo-3-methylphenol is expected to perform well, with the methyl group having a minor electronic and steric influence compared to the hydroxymethyl group.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Aryl Bromides

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromophenol derivative with an arylboronic acid.

Materials:

  • Bromophenol derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the bromophenol derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed (typically within 2-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Biological Activity

Bromophenol derivatives are known for their diverse biological activities, particularly as antioxidant and antimicrobial agents. The structure of the bromophenol, including the nature and position of substituents, plays a crucial role in its biological efficacy.

Antioxidant Activity

The antioxidant activity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used for this purpose, with the results expressed as IC50 values (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

Table 2: Antioxidant Activity (DPPH Scavenging) of Bromophenol Derivatives

CompoundIC50 (µM)Reference
This compoundData not available
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether7.5[2]
A derivative of Polysiphonia urceolata6.1[2]
Butylated hydroxytoluene (BHT) (Standard)81.8[2]

Structure-Activity Relationship (SAR) for Antioxidant Activity:

  • Hydroxyl Groups: The number and position of hydroxyl groups are critical. A greater number of hydroxyl groups generally leads to higher antioxidant activity.[2][8] The catechol (1,2-dihydroxybenzene) moiety is particularly effective at scavenging radicals.[9]

  • Bromine Atoms: The presence and position of bromine atoms can modulate the electronic properties of the phenol and influence its antioxidant potential.[10]

  • Other Substituents: The nature of other substituents on the aromatic ring can also impact activity through steric and electronic effects.

Antimicrobial Activity

The antimicrobial activity of bromophenol derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity (MIC) of Bromophenol Derivatives against Staphylococcus aureus

CompoundMIC (µg/mL)Reference
This compoundData on derivatives suggest activity[1]
3-Bromo-2,6-dihydroxyacetophenone12[11][12]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether70[12]
Ampicillin (Standard)10[12]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by alkyl chains and halogen atoms, is a key factor in its ability to penetrate bacterial cell membranes.[13][14]

  • Hydroxyl Groups: The presence of phenolic hydroxyl groups is often crucial for antimicrobial action, potentially through membrane disruption or enzyme inhibition.[15]

  • Halogenation: Bromination can enhance the antimicrobial activity of phenols. The position of the bromine atom can significantly affect the potency.

Experimental Protocols for Biological Assays

DPPH Radical Scavenging Assay

This protocol outlines a general procedure for assessing the antioxidant activity of a compound using the DPPH assay.[16][17][18][19]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound

  • Standard antioxidant (e.g., Trolox or Gallic Acid)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a 0.1 mM stock solution of DPPH in methanol.

  • Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

  • In a 96-well plate, add 100 µL of the DPPH stock solution to 100 µL of each dilution of the test compound or standard.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration.

DOT Diagram: DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/Standard DPPH_sol->Mix Sample_dil Prepare Sample Dilutions Sample_dil->Mix Standard_dil Prepare Standard Dilutions Standard_dil->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calc_inhibition Calculate % Inhibition Measure->Calc_inhibition Plot Plot Inhibition vs. Concentration Calc_inhibition->Plot IC50 Determine IC50 Plot->IC50

Caption: General workflow for the DPPH antioxidant assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.[20][21][22][23][24]

Materials:

  • Test compound

  • Bacterial strain

  • Sterile 96-well microtiter plate

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform a serial two-fold dilution of the compound in the growth medium in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well (except for a negative control) with the bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (bacterial growth). The absorbance can also be measured using a plate reader.

DOT Diagram: MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_dil Serial Dilution of Compound Inoculate Inoculate Wells Compound_dil->Inoculate Inoculum_prep Prepare Bacterial Inoculum Inoculum_prep->Inoculate Incubate Incubate at 37°C (18-24h) Inoculate->Incubate Visual_insp Visual Inspection for Turbidity Incubate->Visual_insp OD_measure Measure Optical Density (Optional) Incubate->OD_measure MIC_det Determine MIC Visual_insp->MIC_det OD_measure->MIC_det

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The selection of an appropriate bromophenol reagent depends heavily on the specific synthetic goal or biological target. While this compound offers three points of functionality, simpler analogs like 4-bromo-3-methylphenol may be more suitable for applications where the hydroxymethyl group is not required or could interfere. For applications requiring high biological activity, a wider range of bromophenol derivatives, particularly those with multiple hydroxyl groups, should be considered. This guide provides a framework for making an informed decision by presenting available comparative data and standardized protocols. Researchers are encouraged to use these protocols as a starting point and optimize conditions for their specific needs.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-(hydroxymethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary method for disposing of 4-Bromo-3-(hydroxymethyl)phenol is to treat it as hazardous waste and arrange for its collection by a licensed waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. Adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection.

This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard Profile and Safety Precautions

Qualitative Hazard Summary

Hazard ClassificationDescription
Acute Toxicity, OralHarmful if swallowed.[1][3]
Skin IrritationCauses skin irritation.[1][2][3]
Eye IrritationCauses serious eye irritation.[1]
Respiratory IrritationMay cause respiratory irritation.[1][2]
Aquatic ToxicityToxic to aquatic life, with potential for long-lasting effects.[2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If working with the solid form where dust may be generated, a dust mask or respirator may be necessary.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials, in a designated and compatible container.

  • The container must be properly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Ensure the container is kept securely sealed when not in use.

2. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly marked as a hazardous waste accumulation point.

3. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

  • Provide them with the full chemical name and an estimate of the quantity to be disposed of.

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or absorbent pads, must also be treated as hazardous waste and disposed of in the same manner.[4]

  • Empty containers that held the chemical should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for decontaminated lab waste.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have this compound Waste B Is the waste in a properly labeled, sealed, and compatible container? A->B C Transfer waste to a suitable container. Label clearly: 'Hazardous Waste' and 'this compound'. B->C No D Store the container in a designated, cool, dry, and well-ventilated hazardous waste area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. D->E F Arrange for waste pickup. E->F G End: Waste properly disposed. F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-3-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Bromo-3-(hydroxymethyl)phenol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Physicochemical and Hazard Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 2737-20-4[1][2]
Molecular Formula C₇H₇BrO₂[1]
Molecular Weight 203.03 g/mol [1]
Appearance Solid[3]
Melting Point 142 °C[2]
Boiling Point 341.2 ± 27.0 °C[2]
Storage Temperature 2-8 °C, Sealed in dry conditions[3]

Hazard Statements:

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

  • Harmful if swallowed, inhaled, or absorbed through the skin.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following recommendations are based on general best practices for handling phenolic and brominated aromatic compounds.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash hazard.Protects against splashes and airborne particles that can cause serious eye irritation.[5][6]
Hand Protection Double-gloving is recommended. Use nitrile exam-style gloves as a base layer, with an outer layer of utility-grade neoprene or butyl rubber gloves for extended contact.[5]Phenolic compounds can penetrate standard nitrile gloves. Neoprene and butyl rubber offer better resistance.[5][7]
Skin and Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[5] For tasks with a higher risk of splashing, a chemically resistant apron (neoprene or butyl rubber) is advised.[5]Prevents accidental skin contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5][8] If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required. A proper fit test is essential.Minimizes the risk of inhaling irritating dust or vapors.[9]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for safely handling this compound from receipt to disposal.

1. Pre-Handling Preparations:

  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[5][8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite or commercial absorbent pads), appropriate PPE, and waste disposal bags must be available.

  • Waste Container: Prepare a clearly labeled, sealable hazardous waste container for all solid and liquid waste contaminated with this compound.

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing: If weighing the solid, do so within the fume hood to contain any dust. Use a disposable weigh boat.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Centrifugation: If centrifugation is required, use sealed safety cups to prevent the generation of aerosols. Always open centrifuge tubes inside the fume hood.[5]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate decontaminating solution.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable gloves should be removed first and placed in the hazardous waste container. The lab coat should be the last item removed.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal is a critical step in the chemical lifecycle to ensure environmental and personal safety.

  • Chemical Waste: All surplus this compound and solutions containing it must be disposed of as hazardous chemical waste.[5][6] Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and pipette tips, must be collected in the designated hazardous waste container.[9]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Manage the empty container according to your institution's specific guidelines for hazardous waste containers.[9]

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[9]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling workflow for this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Post-Handling & Disposal Phase prep_area Designate Work Area (Fume Hood) check_safety Verify Emergency Equipment (Eyewash, Shower) prep_area->check_safety prep_waste Prepare Labeled Hazardous Waste Container check_safety->prep_waste don_ppe Don Appropriate PPE prep_waste->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Contaminated Items in Waste Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_waste Store Waste Container for Pickup wash_hands->store_waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-(hydroxymethyl)phenol
Reactant of Route 2
4-Bromo-3-(hydroxymethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.